JSH-23
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFNPBSZFWXMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587909 | |
| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749886-87-1 | |
| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JSH-23 in Macrophages
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that governs a wide array of biological processes, including inflammation, immune responses, and cell survival.[1][2] In macrophages, the canonical NF-κB pathway is a central mediator of the response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[3] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. JSH-23 (4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) is a potent and selective small molecule inhibitor of NF-κB activation.[1][4] Its unique mechanism of action, which involves blocking the nuclear translocation of the p65 (RelA) subunit without affecting the upstream degradation of the inhibitor of κB (IκB), makes it an invaluable tool for dissecting the specific contributions of NF-κB transcriptional activity in macrophages.[2][3][4][5][6][7][8] This guide provides a detailed overview of the mechanism of this compound, quantitative data on its effects, and relevant experimental protocols.
Core Mechanism of Action
The canonical NF-κB signaling cascade in macrophages is typically initiated by stimuli like LPS binding to Toll-like receptor 4 (TLR4).[3] This engagement triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3] The IKK complex then phosphorylates IκBα, the inhibitory protein that sequesters the NF-κB dimer (most commonly the p65/p50 heterodimer) in the cytoplasm.[3] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the p65/p50 dimer to translocate into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[2][4][6][7]
This compound exerts its inhibitory effect at a critical downstream step in this pathway. It selectively blocks the nuclear translocation of the NF-κB p65 subunit.[4][5][9] Crucially, this compound does not prevent the phosphorylation or degradation of IκBα.[2][3][4][5][6][7][8][10] This specific mode of action distinguishes it from many other NF-κB inhibitors, such as proteasome inhibitors, that act further upstream and can have broader, less specific effects on cellular signaling. By targeting p65 nuclear import, this compound effectively prevents NF-κB from reaching its genomic targets, thereby suppressing the transcription of pro-inflammatory genes.[4][7]
Caption: NF-κB signaling pathway in macrophages and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies, primarily using the RAW 264.7 murine macrophage cell line. The data consistently demonstrate a dose-dependent inhibition of NF-κB transcriptional activity and downstream inflammatory responses.
| Parameter | Cell Line | Stimulus | Value/Effect | Reference |
| IC₅₀ (NF-κB Activity) | RAW 264.7 | LPS | 7.1 µM | [2][4][5][6][7][8][11] |
| IC₅₀ (NO Production) | RAW 264.7 | LPS | 14.4 µM | |
| Cytokine mRNA Expression | RAW 264.7 | LPS | >75% reduction of IL-6 & TNF-α at 10 µM | [1] |
| Pro-inflammatory Genes | RAW 264.7 | LPS | Downregulation of TNF-α, IL-1β, IL-6, iNOS, COX-2 | [2][4][6][7][8][12] |
| Effective Concentration | RAW 264.7 | LPS | 5-10 µM robustly inhibits IL-6, IL-1β, TNF-α | [1] |
Detailed Experimental Protocols
Cell Culture and Treatment
A representative protocol for studying the effects of this compound in macrophages involves the use of the RAW 264.7 cell line.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).[13] The stock solution should be stored at -20°C in single-use aliquots to avoid freeze-thaw cycles.[1]
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability or ELISA assays).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 30-60 minutes.[1][13]
-
Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a specified duration depending on the endpoint (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).[14]
-
Caption: General experimental workflow for assessing this compound activity in macrophages.
Analysis of NF-κB Nuclear Translocation (Western Blot)
This protocol determines the subcellular localization of the p65 subunit.
-
Cell Treatment: Follow the cell culture and treatment protocol described above. A typical time point for assessing translocation is 30-60 minutes post-LPS stimulation.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against p65 overnight at 4°C.
-
Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis of Gene Expression (qRT-PCR)
This method quantifies the mRNA levels of NF-κB target genes.
-
Cell Treatment: Treat cells as described, typically for 4-6 hours post-LPS stimulation to capture peak mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound is a highly specific and effective inhibitor of the NF-κB pathway in macrophages. Its distinct mechanism of action—selectively blocking the nuclear translocation of the p65 subunit without altering IκBα degradation—makes it a superior tool for investigating the downstream consequences of NF-κB transcriptional activity.[3][8] The quantitative data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound to explore the complexities of inflammation and develop novel therapeutic strategies targeting the NF-κB signaling axis.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 7. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. medkoo.com [medkoo.com]
- 10. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 14. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
JSH-23: A Targeted Inhibitor of NF-κB p65 Nuclear Translocation
An In-depth Technical Guide
JSH-23 is a synthetic aromatic diamine compound, chemically identified as 4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine. It has emerged as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides a comprehensive overview of the core function, mechanism of action, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
The primary function of this compound is the inhibition of NF-κB transcriptional activity. Unlike many other NF-κB inhibitors that target upstream components of the signaling cascade, this compound exhibits a distinct mechanism by specifically blocking the nuclear translocation of the NF-κB p65 (RelA) subunit.[1] This targeted action prevents the p65/p50 heterodimer from entering the nucleus and binding to DNA, thereby suppressing the transcription of a wide array of pro-inflammatory and immune response genes.[2]
A key feature of this compound's mechanism is that it does not interfere with the degradation of the inhibitory protein IκBα.[3][4] In the canonical NF-κB pathway, IκBα sequesters the NF-κB dimer in the cytoplasm. Upon stimulation by signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, releasing the NF-κB dimer to translocate to the nucleus. This compound acts downstream of IκBα degradation, offering a more precise tool for studying the consequences of p65 nuclear activity.[1]
In addition to its well-documented role in NF-κB inhibition, emerging evidence indicates that this compound also possesses antioxidant properties through the activation of the Nrf2/HO-1 signaling pathway.[5][6] This dual functionality of mitigating inflammation and reducing oxidative stress makes this compound a molecule of significant interest in various pathological contexts.[4][6]
Quantitative Data Summary
The inhibitory potency and cytotoxic profile of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Stimulus | Assay Type | Reference |
| IC₅₀ | 7.1 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NF-κB transcriptional activity reporter assay | [7][3] |
| Parameter | Concentration Range | Cell Line | Assay Type | Outcome | Reference |
| Cytotoxicity | < 100 µM | RAW 264.7 macrophages | Not specified | No significant cytotoxic effects | [7] |
| Cytotoxicity | < 50 µM | Bone Marrow Macrophages (BMMs) | CCK-8 assay | No detectable toxic effects | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits NF-κB signaling by blocking p65/p50 nuclear translocation.
Caption: this compound promotes antioxidant response via the Nrf2/HO-1 pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Osteoclastogenesis Assay
-
Cell Seeding: Bone Marrow Macrophages (BMMs) are seeded at a density of 8 x 10³ cells/well in 96-well plates.[4][6]
-
Cell Culture and Treatment: Cells are cultured in a complete medium containing 30 ng/ml M-CSF and 100 ng/ml RANKL. This compound is added at varying concentrations (e.g., 10, 20, and 40 µM).[4][6]
-
Fixation: After incubation, the cells are fixed with 0.25% glutaraldehyde for 20 minutes at room temperature and washed three times with PBS.[4][6]
-
Staining and Analysis: Tartrate-resistant acid phosphatase (TRAP) staining is performed using a leukocyte acid phosphatase staining kit to identify and quantify osteoclasts.[4][6]
Western Blot Analysis for NF-κB Nuclear Translocation
-
Cell Treatment: RAW 264.7 macrophages are stimulated with LPS. In experimental groups, cells are pre-treated with this compound (e.g., 30 µM) for 1 hour prior to LPS stimulation.[7]
-
Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercially available kit.
-
Protein Quantification: The protein concentration of the extracts is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and other relevant proteins (e.g., Lamin B1 as a nuclear marker, GAPDH as a cytoplasmic marker). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Bone Marrow Macrophages (BMMs) are seeded in 96-well plates.[4]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., up to 50 µM) for a specified period (e.g., 24 hours).[7][4]
-
Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated according to the manufacturer's instructions.[4]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A generalized workflow for investigating the effects of this compound in vitro.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the NF-κB signaling pathway in health and disease. Its specific mechanism of inhibiting p65 nuclear translocation without affecting IκBα degradation provides a refined approach for dissecting the downstream consequences of NF-κB activation. Furthermore, its ability to modulate the Nrf2/HO-1 antioxidant pathway adds another layer to its potential therapeutic applications. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 5. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
JSH-23: A Technical Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JSH-23, a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound exerts its inhibitory effect by a distinct mechanism, preventing the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of its inhibitory protein, IκBα. This specificity makes this compound a valuable tool for dissecting the downstream consequences of NF-κB activation in various physiological and pathological processes. This document details the chemical properties of this compound, presents its efficacy through quantitative data, and provides comprehensive experimental protocols for its application in laboratory settings. Furthermore, this guide includes detailed diagrams of the NF-κB signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism and practical use.
Introduction to this compound and the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is a key signaling cascade that responds to various stimuli such as inflammatory cytokines, pathogens, and stress signals.[2][3] In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks a nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus.[3][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[1][2]
This compound, with the chemical name 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine, is a cell-permeable small molecule that has emerged as a selective inhibitor of the NF-κB pathway.[5] Its unique mechanism of action lies in its ability to specifically block the nuclear translocation of the NF-κB p65 subunit, thereby preventing it from reaching its nuclear DNA targets.[5][6] Crucially, this compound does not inhibit the upstream degradation of IκBα, distinguishing it from many other NF-κB inhibitors and allowing for a more targeted investigation of the nuclear events in NF-κB signaling.[5][7]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Chemical Name | 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine |
| CAS Number | 749886-87-1 |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥24 mg/mL, Ethanol: ≥17.1 mg/mL (with sonication) |
| Storage | Store solid at -20°C. Stock solutions should be prepared fresh. |
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
In Vitro Efficacy
| Parameter | Cell Line | Assay | Value |
| IC₅₀ | RAW 264.7 macrophages | NF-κB transcriptional activity | ~7.1 µM[5][7] |
| Effective Concentration | Various cell lines | Inhibition of cytokine expression | 5-50 µM[8] |
| Cytokine Inhibition | LPS-stimulated RAW 264.7 | IL-6 and TNF-α mRNA reduction | >75% at 10 µM[9] |
In Vivo Efficacy
| Animal Model | Dosage | Administration Route | Observed Effects |
| Diabetic Neuropathy (Rats) | 1 and 3 mg/kg | Oral | Reversed nerve conduction deficits and reduced neuroinflammation.[10] |
| Cisplatin-Induced Acute Kidney Injury (Mice) | 5-20 mg/kg | Intraperitoneal | Reduced biomarkers of kidney injury and pro-inflammatory cytokines.[8][9] |
| Chronic Mild Stress (Mice) | 3 mg/kg | Intraperitoneal | Exhibited antidepressant-like effects and reduced brain inflammation.[11][12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling cascade.
General Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's inhibitory effects.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to assess the inhibitory effects of this compound on the NF-κB pathway.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol details the procedure for separating nuclear and cytoplasmic fractions to determine the localization of the NF-κB p65 subunit.
Materials:
-
Cell culture reagents
-
This compound
-
LPS (or other appropriate stimulus)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6
-
Nuclear Extraction Buffer (NEB): 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH 8.0
-
Protease inhibitor cocktail
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.[9]
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold CEB with protease inhibitors. Scrape cells and transfer to a pre-chilled microfuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic extract.
-
Wash the pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold NEB with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear extract.
-
-
Western Blotting:
-
Determine protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.
-
Resolve equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Materials:
-
Nuclear extracts (prepared as in section 5.1)
-
NF-κB consensus oligonucleotide probe, labeled with biotin or a radioactive isotope (e.g., ³²P)
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol, pH 7.5)
-
Loading buffer
-
Native polyacrylamide gel
-
EMSA equipment
Procedure:
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (1 µg), and binding buffer.
-
Incubate on ice for 10 minutes.
-
Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
For competition assays, add a 50-fold excess of unlabeled probe before adding the labeled probe.
-
For supershift assays, add an anti-p65 antibody after the binding reaction and incubate for an additional 20 minutes.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Detection:
-
Transfer the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactive probes).
-
Detect the signal using a chemiluminescent or autoradiographic method.
-
Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
LPS (or other stimulus)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Conclusion
This compound is a highly specific and effective inhibitor of the NF-κB signaling pathway, acting through the novel mechanism of blocking p65 nuclear translocation without affecting IκBα degradation. Its well-characterized chemical properties and demonstrated efficacy in both in vitro and in vivo models make it an indispensable tool for researchers in inflammation, immunology, and drug discovery. The detailed protocols and visual aids provided in this technical guide are intended to empower scientists to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of the complex roles of the NF-κB pathway in health and disease.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling this compound.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
JSH-23: A Technical Guide to a Selective NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of JSH-23, a potent and selective inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, oncology, and neurobiology.
Core Chemical and Physical Properties
This compound, systematically named 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, is a small molecule inhibitor with the chemical formula C₁₆H₂₀N₂.[1] It is a cell-permeable diamino compound that has gained significant attention for its specific mode of action in targeting the NF-κB signaling cascade.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| IUPAC Name | 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | [2][3] |
| Synonyms | NF-κB Activation Inhibitor II | [3] |
| CAS Number | 749886-87-1 | [3] |
| Molecular Formula | C₁₆H₂₀N₂ | [1][3] |
| Molecular Weight | 240.34 g/mol | [1][2] |
| IC₅₀ | 7.1 µM (for NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages) | [3][4][5][6] |
| Solubility | DMSO: ≥24 mg/mLEthanol: ≥17.1 mg/mL (with ultrasonic assistance)Water: Insoluble | [1][2][6] |
| Appearance | Crystalline solid | [3] |
| Storage | Solid form at -20°C. Stock solutions can be stored at -20°C for up to 3 months. Avoid long-term storage of diluted solutions. | [2] |
Mechanism of Action: Selective Inhibition of NF-κB p65 Nuclear Translocation
This compound exerts its inhibitory effect on the NF-κB pathway through a distinct and selective mechanism. Unlike many other NF-κB inhibitors that target upstream components like IκB kinases (IKKs), this compound acts downstream by directly interfering with the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex.[2][7] Crucially, it does not affect the degradation of the inhibitory protein IκBα.[3][4]
Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation by various signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8] This unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing the dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes.[7]
This compound specifically blocks the nuclear import of the p65 subunit, thereby preventing the NF-κB dimer from reaching its genomic targets.[9] This leads to a downstream suppression of NF-κB-mediated gene expression, including cytokines like IL-6 and TNF-α, as well as enzymes such as COX-2 and iNOS.[10]
Interestingly, some studies have shown that this compound can also indirectly influence other pathways. For instance, it has been observed to increase the levels of Nrf2 and hemeoxygenase-1 (HO-1), suggesting a potential role in enhancing antioxidant defenses.[4][10]
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JSH-23 for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JSH-23, a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, for its application in in vitro inflammation research. This compound offers a unique mechanism of action, making it a valuable tool for dissecting inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound is a cell-permeable aromatic diamine compound that specifically targets the NF-κB pathway.[1][2] Its primary mechanism involves the inhibition of the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[2][3][4] Notably, this compound accomplishes this without affecting the upstream degradation of IκBα (inhibitor of kappa B), the protein that sequesters NF-κB in the cytoplasm in an inactive state.[1][2][3] This targeted action allows for precise investigation of the downstream consequences of NF-κB p65 nuclear activity.
The inhibition of NF-κB transcriptional activity by this compound has been demonstrated to have an IC50 value of approximately 7.1 µM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3][5][6] By preventing the binding of NF-κB to the promoter regions of target genes, this compound effectively downregulates the expression of a wide array of pro-inflammatory mediators.[6]
In addition to its well-established role in NF-κB inhibition, emerging evidence suggests that this compound also possesses antioxidant properties.[7] It has been shown to enhance the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[7] This dual functionality makes this compound a particularly interesting compound for studying the interplay between inflammation and oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro models of inflammation.
| Parameter | Value | Cell Line | Stimulant | Reference |
| IC50 (NF-κB Transcriptional Activity) | 7.1 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | [1][2][3][5][6] |
| Effect | Concentration | Cell Line/Model | Key Findings | Reference |
| Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) | 5-50 µM | RAW 264.7 macrophages | Significant downregulation of LPS-inducible expression.[2] >60% reduction reported near the IC50.[8] | [2][8] |
| Inhibition of iNOS and COX-2 expression | 5-50 µM | RAW 264.7 macrophages | Downregulation of LPS-inducible expression. | [2] |
| Suppression of RANKL-induced osteoclastogenesis | 10, 20, 40 µM | Bone marrow macrophages (BMMs) | Dose-dependent inhibition of osteoclast formation. | [9] |
| Reduction of RANKL-induced ROS production | 20, 40 µM | Bone marrow macrophages (BMMs) | Attenuation of reactive oxygen species generation. | [7] |
| Attenuation of H2O2-induced apoptosis | 20, 40 µM | MC3T3-E1 osteoblasts | Protection against oxidative stress-induced cell death. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study in vitro inflammation.
1. Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages are a commonly used and well-characterized cell line for studying LPS-induced inflammation.[8] Other suitable cell lines include HEK293 and various immune or epithelial cells.[8]
-
Compound Preparation: this compound is soluble in DMSO and ethanol.[8] Prepare a stock solution of 10-50 mM in sterile DMSO. For experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically below 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 30-60 minutes.[8] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL, TNF-α at 10 ng/mL) to the culture medium.
-
Incubate the cells for the desired time period, which will vary depending on the downstream assay (e.g., 6-24 hours for cytokine expression, 15-60 minutes for signaling pathway analysis).
-
2. Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence
-
Procedure:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and the inflammatory stimulus as described above. A typical time point for assessing p65 translocation is 30-60 minutes post-stimulation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
-
Expected Outcome: In unstimulated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In cells treated with the inflammatory stimulus alone, p65 staining will be concentrated in the nucleus. In cells pre-treated with this compound, p65 will remain in the cytoplasm even after stimulation.
3. Measurement of Pro-inflammatory Gene Expression by RT-qPCR
-
Procedure:
-
Treat cells in 6-well plates as described above. A typical incubation time for assessing cytokine mRNA levels is 4-6 hours post-stimulation.
-
Lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
4. Quantification of Cytokine Secretion by ELISA
-
Procedure:
-
Treat cells in 24- or 48-well plates as described above. A typical incubation time for assessing cytokine secretion is 18-24 hours post-stimulation.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
-
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 2. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. researchgate.net [researchgate.net]
Unveiling JSH-23: A Technical Guide to a Selective NF-κB Inhibitor
An In-depth Exploration of the Discovery, Mechanism, and Application of 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine (JSH-23) for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, chemically identified as 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, has emerged as a valuable tool in cellular and molecular biology research due to its specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details its potent and selective inhibitory effects on the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of this critical inflammatory and immune-regulatory transcription factor. This document consolidates quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows to support its application in research and drug development.
Discovery and History
This compound was first described in a 2004 publication in FEBS Letters by Shin H.M. and colleagues.[1] This seminal paper introduced this compound as a novel aromatic diamine compound with the unique ability to selectively block the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of its inhibitory protein, IκBα.[1][2][3] This specificity set it apart from other NF-κB inhibitors that often target upstream kinases, providing researchers with a more precise tool to dissect the downstream events of NF-κB signaling.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | [4] |
| Synonyms | This compound, NF-κB Activation Inhibitor II | [5][6] |
| CAS Number | 749886-87-1 | [4] |
| Molecular Formula | C₁₆H₂₀N₂ | [4] |
| Molecular Weight | 240.34 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Ethanol | [5] |
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a highly specific mechanism. In resting cells, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitory proteins of the IκB family.[7] Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks a nuclear localization signal (NLS) on the NF-κB subunits, allowing the p65/p50 dimer to translocate into the nucleus.
This compound specifically intervenes at this translocation step. It effectively blocks the movement of the p65 subunit into the nucleus, thereby preventing it from binding to κB sites in the promoter regions of target genes.[1][2][3] A key feature of this compound's mechanism is that it does not inhibit the degradation of IκBα, distinguishing it from many other NF-κB inhibitors.[1][2][3]
Quantitative Data
The inhibitory potency of this compound has been quantified in various studies. The most frequently cited IC₅₀ value is in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ | RAW 264.7 macrophages | NF-κB transcriptional activity (LPS-stimulated) | 7.1 µM | [3][5] |
In vivo studies have demonstrated the efficacy of this compound in various animal models.
| Animal Model | Disease Model | Dosage and Administration | Outcome | Reference |
| Rat | Diabetic Neuropathy | 1 and 3 mg/kg, orally for 2 weeks | Reversed nerve conduction deficits and reduced neuroinflammation. | [8] |
| Mouse | Cisplatin-Induced Acute Kidney Injury | 15-20 mg/kg, intraperitoneal injection | Ameliorated kidney damage. | [9][10][11][12] |
| Rat | LPS-induced inflammation and depression models | 3 mg/kg or 10 mg/kg, intraperitoneal injection | Exhibited antidepressant-like effects and reduced brain inflammation. | [13][14] |
| Mouse | Diabetic Retinopathy (Akita mice) | 5 mg/kg, intraperitoneal injection on alternate days for 2 weeks | Mitigated retinal vasculopathy and reduced oxidative stress. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to determine the subcellular localization of the NF-κB p65 subunit.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.
-
Nuclear and Cytoplasmic Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse in a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method provides a visual confirmation of p65 subcellular localization.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound and an NF-κB activator as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Procedure:
-
Cell Transfection: Transfect cells (e.g., HEK293 or HeLa) with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of a promoter with multiple NF-κB binding sites. A constitutively expressed reporter (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Cell Treatment: After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator for 6-24 hours.
-
Lysis and Reporter Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the luciferase activity of the NF-κB reporter and the normalization reporter using a luminometer according to the manufacturer's instructions for the specific reporter assay system.
-
-
Data Analysis: Normalize the NF-κB reporter activity to the activity of the control reporter. Calculate the IC₅₀ value of this compound by plotting the normalized reporter activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | C16H20N2 | CID 16760588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 749886-87-1|4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ojeoksan Ameliorates Cisplatin-Induced Acute Kidney Injury in Mice by Downregulating MAPK and NF-κB Pathways [mdpi.com]
- 12. krcp-ksn.org [krcp-ksn.org]
- 13. mdpi.com [mdpi.com]
- 14. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
JSH-23: A Technical Guide to its Effects on Cytokine Production via NF-κB p65 Nuclear Translocation Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of JSH-23, a selective inhibitor of the NF-κB pathway. It details its mechanism of action, presents quantitative data on its effects on cytokine production from key in vitro and in vivo models, and offers standardized experimental protocols.
Introduction to this compound
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator that is central to orchestrating inflammatory responses.[1] Its activation leads to the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological states, from autoimmune disorders and chronic inflammation to cancer and acute organ injury.[1][2]
This compound (4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine) is a potent and selective small molecule inhibitor of NF-κB transcriptional activity.[2][3] Unlike many traditional NF-κB inhibitors that act on upstream components like IκB kinases (IKK) or proteasomal degradation, this compound offers a more precise mechanism of action.[1][2] It specifically blocks the nuclear translocation of the transcriptionally active p65 (RelA) subunit of the NF-κB complex.[1][3] Crucially, this inhibition occurs without affecting the upstream degradation of the inhibitory protein IκBα.[4][5] This specificity allows researchers to dissect the downstream transcriptional events of NF-κB activation with high precision and minimal off-target effects, making this compound an invaluable tool for inflammation research.[1][2]
Mechanism of Action: Selective Inhibition of p65 Nuclear Translocation
In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) bind to receptors like Toll-like receptor 4 (TLR4).[4] This triggers a signaling cascade that activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[4] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, unmasking the nuclear localization signal on the NF-κB heterodimer (typically p65/p50).[4] The freed NF-κB complex then translocates into the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and initiates the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4]
This compound intervenes at a critical downstream step. It selectively prevents the p65/p50 dimer from entering the nucleus, thereby blocking its ability to initiate gene transcription.[5][6] This targeted action leaves the upstream signaling cascade, including IκBα degradation, intact, providing a clear mechanistic window to study the direct consequences of NF-κB transcriptional activity.[1][2]
Quantitative Effects on Cytokine Production
This compound has demonstrated robust, dose-dependent inhibition of pro-inflammatory cytokine production across various experimental models.
In Vitro Data
The most common in vitro model for studying this compound is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] In this system, this compound potently inhibits NF-κB transcriptional activity with a reported IC₅₀ value of approximately 7.1 μM.[3][4][7]
| Model System | Inhibitor/Concentration | Target Cytokine/Mediator | Observed Effect | Citation |
| LPS-stimulated RAW 264.7 Macrophages | This compound (IC₅₀ ≈ 7.1 µM) | NF-κB Transcriptional Activity | 50% inhibition | [1][4] |
| LPS-stimulated RAW 264.7 Macrophages | This compound (~7.1 µM) | IL-6, IL-1β, TNF-α, COX-2 | >60% reduction | [2] |
| LPS-stimulated RAW 264.7 Macrophages | This compound (10 µM) | IL-6, TNF-α (mRNA) | >75% reduction | [3] |
In Vivo Data
This compound's efficacy has been validated in several animal models of inflammatory disease, where it significantly reduces both systemic and tissue-specific cytokine levels and subsequent pathology.
| Model System | Animal | This compound Dose & Route | Target Cytokine/Mediator | Observed Effect | Citation |
| Cisplatin-Induced Acute Kidney Injury | C57BL/6 Mice | 5-20 mg/kg (IP) | Renal IL-1, IL-6, CXCL1, TNF-α | Significant reduction | [1][3][8] |
| Cisplatin-Induced Acute Kidney Injury | C57BL/6 Mice | Not specified | Serum BUN and Creatinine | 40-60% reduction | [2][3] |
| Streptozotocin-Induced Diabetic Neuropathy | Rats | 1 and 3 mg/kg | Sciatic Nerve IL-6, TNF-α | Significant reduction of elevated levels | [9] |
| Chronic Mild Stress | Mice | Not specified | Hippocampal IL-6, TNF-α | Reduction of elevated levels | [10] |
| LPS-Induced Systemic Inflammation | Rats | 10 mg/kg (IP) | Hypothalamic TNF-α, Hippocampal IL-6 | Significant reduction | [6] |
Key Experimental Protocols
The following sections detail standardized protocols for assessing the impact of this compound on cytokine production.
In Vitro: Cytokine Inhibition in Macrophages
This protocol describes a typical workflow for measuring the inhibitory effect of this compound on LPS-induced cytokine production in RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR/Western blot) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., ≥24 mg/mL).[3] Further dilute in culture medium to achieve final working concentrations (typically ranging from 5-50 µM).[2]
-
Pre-treatment: Remove the old medium from the cells and add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.[2][3]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a period appropriate for the desired readout (e.g., 4-6 hours for qPCR, 18-24 hours for ELISA).
-
Sample Collection & Analysis:
-
ELISA: Collect the cell culture supernatant to quantify secreted cytokine proteins (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of target cytokine genes.[2]
-
Western Blot: To confirm the mechanism, perform nuclear and cytoplasmic fractionation. Analyze the fractions via Western blot using an anti-p65 antibody to demonstrate the reduction of p65 in the nuclear fraction of this compound-treated cells.[2]
-
In Vivo: Cisplatin-Induced Acute Kidney Injury Model
This protocol outlines the use of this compound in a common in vivo model of sterile inflammation and organ injury.[1][3][8]
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).[1] Allow mice to acclimate for at least one week before the experiment.
-
AKI Induction: Induce acute kidney injury (AKI) by administering a single intraperitoneal (IP) injection of cisplatin (dose to be optimized, e.g., 20 mg/kg).[1][3]
-
This compound Administration: Administer this compound via IP injection at an optimized dose (e.g., 5-20 mg/kg).[3] The timing can be prophylactic (before cisplatin) or therapeutic (after cisplatin), depending on the study design.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined endpoint (typically 24-72 hours post-cisplatin injection), euthanize the mice and collect blood via cardiac puncture and harvest the kidneys.[3]
-
Biochemical Analysis: Allow blood to clot to collect serum. Measure markers of kidney injury, such as Blood Urea Nitrogen (BUN) and creatinine, using commercial assay kits.[1][2][3]
-
Tissue Analysis:
-
Cytokine Measurement: Homogenize a portion of the kidney tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.[1][8]
-
Histopathology: Fix the other portion of the kidney in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, such as acute tubular necrosis.[1]
-
Inflammation Marker: Measure myeloperoxidase (MPO) activity in kidney homogenates as an indicator of neutrophil infiltration.[1][8]
-
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
JSH-23: A Comprehensive Toxicological and Mechanistic Overview for Drug Development Professionals
An In-depth Technical Guide
Introduction
JSH-23 is a synthetic aromatic diamine compound, chemically identified as 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine. It has garnered significant interest in biomedical research as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] Specifically, this compound targets the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway, without affecting the degradation of the inhibitory protein IκB.[1][3][5] This targeted mechanism of action makes this compound a valuable tool for investigating the roles of NF-κB in various physiological and pathological processes, including inflammation, cancer, and neurogenesis.[1][3] This technical guide provides a comprehensive overview of the available toxicological data for this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Quantitative Toxicological Data Summary
The available data on the toxicity of this compound is primarily derived from in vitro cell-based assays and in vivo animal studies. While a standardized median lethal dose (LD50) has not been formally reported in the reviewed literature, several studies provide valuable insights into its cytotoxic and safe dosage ranges.
In Vitro Cytotoxicity
| Cell Line | Assay | Concentration | Observation | Reference |
| RAW 264.7 (murine macrophages) | Not specified | < 100 µM | No significant cytotoxic effects observed. | [6] |
| Bone Marrow-Derived Macrophages (BMMs) | CCK-8 assay | < 50 µM | No detectable toxic effects. | [7] |
| A549 (human lung carcinoma) | MTT assay | > 20 µM | Significant increase in the inhibition rate of cell viability. | [4] |
| T4-2 (breast cancer cells) | TUNEL assay | 40 µM | 5.8-fold increase in TUNEL-positive nuclei post-irradiation. | [8] |
| T4-2 (breast cancer cells) | Caspase-3/7 activity assay | 40 µM | 9-fold induction of caspase activity. | [8] |
In Vivo Observations
| Animal Model | Dosing Regimen | Observation | Reference |
| Rats | 3 mg/kg and 10 mg/kg (intraperitoneal, daily for one week) | Both doses were considered safe and did not negatively alter basic physiological parameters. | [1] |
| Diabetic Rats | 1 and 3 mg/kg (for two weeks) | Treatment was effective in reversing neuropathy deficits without reported toxicity. | [9] |
| Male C57BL/6 Mice | Total dose of 20 mg/kg or 40 mg/kg | The 40 mg/kg dose significantly improved kidney function markers in a cisplatin-induced acute kidney injury model. | [4] |
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its biological effects primarily through the targeted inhibition of the NF-κB signaling pathway. The canonical NF-κB pathway is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded. This releases the NF-κB dimer, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.
This compound specifically intervenes at the point of nuclear translocation of the p65 subunit.[5][10] It has an IC50 value of 7.1 µM for the inhibition of NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages.[4][5][6][10][11] A key feature of this compound is that it does not prevent the degradation of IκB, distinguishing its mechanism from many other NF-κB inhibitors.[1][2][3]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Genotoxicity Assessment
While no specific genotoxicity data for this compound was found in the reviewed literature, standard assays are available to assess the mutagenic and clastogenic potential of a compound. These include the Ames test, the in vitro micronucleus assay, and the chromosomal aberration assay. Researchers investigating the long-term safety profile of this compound should consider these assays.
Logical Relationship for Genotoxicity Testing Cascade:
Conclusion
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a specific mechanism of action that makes it a valuable research tool. The available toxicological data suggests a favorable safety profile at effective concentrations in both in vitro and in vivo models, with no significant cytotoxicity observed below 50 µM in several cell lines. However, a comprehensive toxicological evaluation, including the determination of an LD50 and formal genotoxicity testing, is warranted for its further development as a potential therapeutic agent. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers and drug development professionals working with this promising compound.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
JSH-23: Application Notes and Protocols for Cell Culture Treatment
A Potent and Selective Inhibitor of NF-κB Activation for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: JSH-23 is a cell-permeable aromatic diamine compound that acts as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It specifically blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Unlike many other NF-κB inhibitors, this compound does not affect the degradation of the inhibitory protein IκBα. This unique mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, including inflammation, immunity, cell survival, and cancer. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and cytotoxicity.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway by preventing the nuclear translocation of the active p65 subunit.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription of pro-inflammatory and other response genes.[2] this compound specifically interferes with the nuclear import of p65, thus preventing the activation of NF-κB target genes without affecting the upstream signaling events of IκBα degradation.[1][2]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments |
| IC₅₀ | 7.1 µM | RAW 264.7 macrophages | Inhibition of NF-κB transcriptional activity.[1][2] |
| Effective Concentration | 5 - 25 µM | Most mammalian cells | Effective and generally non-toxic concentration range.[3] |
| Pre-treatment Time | 30 - 60 minutes | Various cell lines | Recommended time for pre-incubation before stimulation.[3] |
Table 2: Effects of this compound on Inflammatory Mediators
| Target | Effect | Cell Line/Model | Notes |
| TNF-α | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |
| IL-6 | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |
| IL-1β | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |
| iNOS | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |
| COX-2 | Downregulation of LPS-induced expression | RAW 264.7 macrophages | [4] |
Table 3: Cytotoxicity Data
| Concentration | Effect | Cell Line | Assay |
| < 100 µM | No significant cytotoxic effects | RAW 264.7 macrophages | Not specified |
| > 50 µM | Potential for cytotoxicity | General recommendation | Monitor with MTT, trypan blue, or LDH assays.[3] |
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture and for assessing its biological effects.
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.403 mg of this compound (MW: 240.34 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
General Cell Culture Treatment Protocol
This protocol describes a general workflow for treating adherent cells with this compound followed by stimulation to induce NF-κB activation.
Caption: General experimental workflow for this compound treatment in cell culture.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NF-κB activating agent (e.g., LPS, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 25 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 30-60 minutes.[3]
-
-
Stimulation:
-
Prepare a solution of the NF-κB activating agent (e.g., LPS at 1 µg/mL) in complete culture medium.
-
Add the stimulating agent directly to the wells containing the this compound or vehicle control medium.
-
Incubate for the desired period, which will depend on the downstream application (e.g., 30 minutes for p65 translocation, 6-24 hours for cytokine production).
-
-
Downstream Analysis: Proceed with the desired analysis, such as a cytotoxicity assay, Western blot for NF-κB translocation, or ELISA for cytokine levels.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described above (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol allows for the detection of the p65 subunit in the nuclear fraction of cell lysates.
Materials:
-
Cells treated with this compound and stimulated as described above
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 as a nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Fractionation: Following treatment, wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Probe the same membrane for a nuclear marker (e.g., Lamin B1) to ensure equal loading of nuclear protein.
-
ELISA for Cytokine Quantification
This protocol is for measuring the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatant collected from this compound treated and stimulated cells
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after the desired incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Troubleshooting
-
Low Inhibitory Activity:
-
Ensure the this compound stock solution is freshly prepared or has been stored properly.
-
Optimize the pre-treatment time and concentration for your specific cell type.
-
Confirm that the stimulating agent is active and used at an appropriate concentration.
-
-
High Cytotoxicity:
-
Reduce the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Decrease the incubation time.
-
Ensure the DMSO concentration in the final culture medium is low (typically <0.1%).
-
-
Inconsistent Results:
-
Use cells with a low passage number.
-
Ensure consistent cell seeding densities.
-
Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles.
-
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use.[1] Researchers should optimize the protocols for their specific experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal JSH-23 Concentration for NF-κB Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-23, with the chemical name 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Its unique mechanism of action involves the inhibition of the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex, without affecting the upstream degradation of the inhibitor of κB (IκBα).[2][4][5][6][7][8][9] This specificity makes this compound an invaluable tool for dissecting the downstream effects of NF-κB activation in various physiological and pathological processes, including inflammation, immune responses, and cancer.[2][3][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for effective NF-κB inhibition.
Mechanism of Action
The canonical NF-κB signaling cascade is initiated by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[8] This leads to the phosphorylation and subsequent proteasomal degradation of IκB proteins, primarily IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[8]
This compound specifically targets the nuclear translocation of the p65 subunit, thereby preventing the transcriptional activation of NF-κB target genes.[2][3][4][8] This targeted approach avoids the broader, off-target effects that can be associated with inhibitors that act further upstream in the signaling pathway.[2]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The optimal concentration of this compound for NF-κB inhibition is cell-type and stimulus-dependent. However, a general effective range has been established through various studies. The half-maximal inhibitory concentration (IC50) for this compound's effect on NF-κB transcriptional activity is consistently reported to be approximately 7.1 µM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5][6][7][8][9][10][11]
| Parameter | Value | Cell Line/Model | Notes |
| IC50 (NF-κB Transcriptional Activity) | ~7.1 µM | RAW 264.7 macrophages | LPS-stimulated.[4][5][6][7][8][9][10][11] |
| Typical In Vitro Working Concentration | 5 - 50 µM | Various (RAW 264.7, HEK293, epithelial, immune cells) | Pre-treatment for 30-60 minutes is common.[1] |
| Concentration for Cytokine Inhibition | 5 - 10 µM | RAW 264.7 macrophages | Robustly inhibits IL-6, IL-1β, and TNF-α induction.[12] |
| Concentration for Apoptosis Inhibition | Not specified | RAW 264.7 cells | Inhibits LPS-induced apoptotic chromatin condensation.[2][10] |
| Cytotoxicity | Low at ≤10 µM; Significant at >50 µM | Most mammalian cells | Monitor for cytotoxicity at concentrations above 50 µM.[1] |
| In Vivo Dosing (mice) | 1 - 3 mg/kg | Diabetic rats | Administered for 2 weeks.[13] |
| In Vivo Dosing (mice) | 5 - 20 mg/kg | Cisplatin-induced acute kidney injury model | Intraperitoneal administration.[12] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting NF-κB activation in a specific cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Selected cell line (e.g., RAW 264.7 macrophages)
-
NF-κB inducing agent (e.g., LPS, TNF-α)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for NF-κB activity assessment (e.g., NF-κB reporter assay kit, ELISA kit for a downstream cytokine like IL-6, or reagents for Western blotting of nuclear p65)
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 30-60 minutes.[1]
-
-
NF-κB Stimulation:
-
After the pre-incubation period, add the NF-κB inducing agent (e.g., LPS at 1 µg/mL) to all wells except for the negative control wells.
-
Incubate for the appropriate duration to induce NF-κB activation (this will depend on the cell type and the downstream readout).
-
-
Assessment of NF-κB Inhibition:
-
Option A: NF-κB Reporter Assay: If using a reporter cell line, follow the manufacturer's instructions to measure reporter gene activity (e.g., luciferase or SEAP).
-
Option B: Cytokine ELISA: Collect the cell culture supernatant and perform an ELISA to quantify the concentration of a key NF-κB target cytokine, such as IL-6 or TNF-α.
-
Option C: Western Blot for Nuclear p65: Proceed with nuclear and cytoplasmic fractionation followed by Western blotting to determine the levels of p65 in the nuclear fraction.
-
-
Data Analysis:
-
Plot the measured response (e.g., reporter activity, cytokine concentration, or nuclear p65 levels) against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p65 Nuclear Translocation
This protocol details the steps to visually and quantitatively assess the inhibition of p65 nuclear translocation by this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
NF-κB inducing agent (e.g., LPS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with the determined optimal concentration of this compound (or a range of concentrations) for 30-60 minutes.
-
Stimulate the cells with the NF-κB inducing agent for the appropriate time (e.g., 30-60 minutes for p65 translocation).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions.
-
Normalize the nuclear p65 levels to the nuclear marker (Lamin B1) and the cytoplasmic p65 levels to the cytoplasmic marker (GAPDH).
-
Compare the levels of nuclear p65 in this compound-treated cells to the stimulated control to determine the extent of inhibition.
-
Caption: Experimental workflow for determining the optimal this compound concentration.
Troubleshooting and Optimization
-
Solubility Issues: If this compound does not fully dissolve, gentle warming (<40°C) and vortexing may be applied.[1] For ethanol-based solutions, sonication can aid dissolution.[1] Always filter-sterilize the solution before adding it to cell cultures.[1]
-
Cytotoxicity: At concentrations above 50 µM, this compound may exhibit cytotoxic effects.[1] It is crucial to perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) in parallel with the dose-response experiment to ensure that the observed inhibition of NF-κB is not due to cell death.[1]
-
Cell-Type Variability: The optimal concentration of this compound can vary between different cell types. It is recommended to perform a dose-response analysis for each new cell line being investigated.
-
Stimulus Strength: The concentration of the NF-κB inducing agent may need to be optimized to achieve a robust but not saturating response, which will allow for a clear dose-dependent inhibition by this compound.
-
Inconsistent Results: Ensure batch-to-batch consistency of the this compound compound. Prepare fresh dilutions from a single, well-characterized stock for each experiment to minimize variability.[12]
Conclusion
This compound is a highly effective and specific inhibitor of NF-κB p65 nuclear translocation, making it a valuable tool for studying the role of this critical signaling pathway in health and disease. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to reliable and reproducible results in the investigation of NF-κB-mediated processes.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]
- 11. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 12. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 13. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JSH-23 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of JSH-23, a selective inhibitor of NF-κB, in various mouse models of inflammation. This document includes detailed protocols for in vivo administration, relevant experimental procedures, and a summary of expected quantitative outcomes.
Introduction
This compound (4-methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine) is a potent and selective cell-permeable inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3] Its primary mechanism of action is the inhibition of the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[1][4][5] Unlike many other NF-κB inhibitors, this compound does not affect the degradation of the inhibitory protein IκB.[1][2][4] Additionally, this compound has demonstrated antioxidant effects by modulating the Nrf2/HO-1 pathway.[2][6][7] These properties make this compound a valuable tool for studying the role of NF-κB in inflammatory processes and for the preclinical evaluation of anti-inflammatory therapeutic strategies.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a central mediator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). This compound specifically intervenes at the point of nuclear translocation, preventing the p65 subunit from entering the nucleus and initiating gene transcription.[1][4][5]
Modulation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its well-characterized role in NF-κB inhibition, this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) antioxidant defense pathway.[2][6][7] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. By promoting the Nrf2/HO-1 pathway, this compound enhances the cellular antioxidant capacity, thereby mitigating oxidative damage associated with inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various mouse models of inflammation.
Table 1: Effects of this compound on Pro-inflammatory Cytokines
| Model | Cytokine | Treatment Group | Control Group | % Reduction | Reference |
| LPS-induced endotoxemia (rat) | Plasma PGE2 | This compound + LPS | LPS | Significant | [1] |
| LPS-induced endotoxemia (rat) | Hypothalamic TNF-α | This compound + LPS (49.7 ± 5.1) | LPS (86.7 ± 6.7) | ~43% | [1] |
| Chronic mild stress (mouse) | Hippocampal IL-6 | This compound | CMS | Significant | [8] |
| Chronic mild stress (mouse) | Hippocampal TNF-α | This compound | CMS | Significant | [8] |
| Diabetic neuropathy (rat) | Sciatic nerve IL-6 | This compound | Diabetic | Significant | [7] |
| Diabetic neuropathy (rat) | Sciatic nerve TNF-α | This compound | Diabetic | Significant | [7] |
| Cisplatin-induced AKI (mouse) | Serum IL-1, IL-6, TNF-α | This compound | Cisplatin | Marked decrease | [3][9] |
Table 2: Effects of this compound on Biochemical and Cellular Markers
| Model | Marker | Treatment Group | Control Group | Outcome | Reference |
| LPS-induced endotoxemia (rat) | Hypothalamic P-p65 | This compound + LPS (1.11 ± 0.092) | LPS (1.42 ± 0.06) | Significant decrease | [1] |
| Diabetic retinopathy (mouse) | Retinal p-p65/total p65 | This compound | Akita mice | Significant decrease | [5] |
| Cisplatin-induced AKI (mouse) | Serum BUN & Creatinine | This compound | Cisplatin | Up to 40-50% reduction | [3] |
| Chronic mild stress (mouse) | Hippocampal SOD & Nrf2 | This compound | CMS | Increased expression | [8] |
| Diabetic neuropathy (rat) | Sciatic nerve Nrf2 & HO-1 | This compound | Diabetic | Increased levels | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a solid compound that is insoluble in water but soluble in DMSO and ethanol.[3] For in vivo studies, it is crucial to prepare a formulation that is safe and effective for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400) (optional)
-
Tween 80 (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (typically 1-10 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).[3] Ensure complete dissolution.
-
For intraperitoneal (i.p.) injection, the DMSO stock can be further diluted in sterile saline. To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept low (ideally below 10%). A common vehicle is a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Vortex the final solution thoroughly before each injection to ensure a homogenous suspension.
-
Administer the this compound solution to mice via the desired route (e.g., intraperitoneal, subcutaneous). The injection volume is typically 100-200 µL for a 20-25 g mouse.
Protocol 1: LPS-Induced Endotoxemia in Mice
This model is used to study acute systemic inflammation.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound solution
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue harvesting
Workflow:
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle intraperitoneally.[2][10][11]
-
After 1-2.5 hours, administer LPS (e.g., 5 mg/kg) or sterile saline intraperitoneally.[12]
-
Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Harvest tissues (e.g., liver, spleen, lungs, brain) and either snap-freeze in liquid nitrogen for molecular analysis (Western blot, qPCR) or fix in formalin for histology.
Protocol 2: Cisplatin-Induced Acute Kidney Injury (AKI)
This model is used to study sterile inflammation and organ damage.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound solution
-
Cisplatin
-
Sterile saline
Procedure:
-
Acclimatize mice and divide them into experimental groups.
-
Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to induce AKI.
-
Administer this compound (e.g., 1-3 mg/kg, i.p.) or vehicle. The timing of this compound administration can be prophylactic (before cisplatin), simultaneous, or therapeutic (after cisplatin), depending on the study design.
-
Provide mice with free access to food and water. Monitor their body weight and general health daily.
-
At 72 hours post-cisplatin injection, euthanize the mice.
-
Collect blood for measurement of serum blood urea nitrogen (BUN) and creatinine.
-
Harvest kidneys for histopathological analysis (H&E staining for tubular necrosis), myeloperoxidase (MPO) activity assay (to quantify neutrophil infiltration), and analysis of inflammatory markers (e.g., IL-1, IL-6, CXCL1, TNF-α) by qPCR or ELISA.[3][9]
Key Experimental Analyses
Western Blot for NF-κB p65 Translocation:
-
Prepare nuclear and cytoplasmic extracts from harvested tissues or cells using a commercial kit or standard biochemical fractionation protocols.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure proper fractionation, probe the membrane with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH). A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. This compound treatment is expected to reduce the amount of p65 in the nuclear fraction.
ELISA for Pro-inflammatory Cytokines:
-
Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for preparing standards and samples (serum, plasma, or tissue homogenates).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve. This compound treatment is expected to significantly reduce the levels of these pro-inflammatory cytokines in inflammatory models.
Conclusion
This compound is a versatile and effective tool for investigating the role of NF-κB in inflammatory diseases. Its specific mechanism of action, targeting the nuclear translocation of p65, allows for precise dissection of the NF-κB signaling pathway.[3] The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies using this compound in various mouse models of inflammation. Careful consideration of the experimental model, dosing regimen, and analytical endpoints will ensure the generation of high-quality, reproducible data.
References
- 1. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 10. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of JSH-23 in RANKL-Induced Osteoclastogenesis Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-23 is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It functions by blocking the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway, without affecting the degradation of its inhibitory protein, IκB.[1] In the context of bone biology, Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a key cytokine that drives the differentiation and activation of osteoclasts, the primary cells responsible for bone resorption.[2][3] The RANKL-RANK signaling axis heavily relies on the activation of NF-κB. Therefore, this compound serves as a valuable tool for investigating the role of NF-κB in osteoclastogenesis and for evaluating potential therapeutic strategies for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and inflammatory osteolysis.[4][5][6]
Recent studies have demonstrated that this compound effectively suppresses RANKL-induced osteoclastogenesis in a dose-dependent manner.[4][7][8] Its mechanism of action extends beyond NF-κB inhibition, as it has also been shown to mitigate reactive oxygen species (ROS) production, another critical factor in osteoclast differentiation and function.[4][5][6]
Key Applications
-
Inhibition of Osteoclast Differentiation: Investigating the dose-dependent effect of this compound on the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from bone marrow-derived macrophages (BMMs) or RAW264.7 cells stimulated with RANKL.
-
Elucidation of Molecular Mechanisms: Studying the impact of this compound on the RANKL-induced NF-κB signaling cascade, including the phosphorylation of IκBα and p65, and the nuclear translocation of p65.
-
Analysis of Gene Expression: Quantifying the effect of this compound on the mRNA and protein expression of key osteoclastogenic marker genes, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), c-Fos, TRAP, cathepsin K (CTSK), and dendritic cell-specific transmembrane protein (DC-STAMP).[4][5][7]
-
Assessment of Bone Resorption Activity: Evaluating the inhibitory effect of this compound on the bone-resorbing function of mature osteoclasts using in vitro pit formation assays.
-
Investigation of Antioxidant Effects: Examining the role of this compound in modulating RANKL-induced ROS production and its interplay with the Nrf2/HO-1 antioxidant pathway.[4][5][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in RANKL-induced osteoclastogenesis assays based on published findings.
Table 1: Effect of this compound on Osteoclast Formation and Bone Resorption
| Concentration of this compound | Inhibition of TRAP-Positive Multinucleated Cells | Reduction in Bone Resorption Area | Reference |
| 10 µM | Dose-dependent decrease | Dose-dependent decrease | [4][7][8] |
| 20 µM | Significant decrease | Significant decrease | [4][7][8] |
| 40 µM | Strong suppression | Strong suppression | [4][7][8] |
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression (mRNA levels)
| Gene | Concentration of this compound | Fold Change vs. RANKL Control | Reference |
| NFATc1 | 10, 20, 40 µM | Dose-dependent decrease | [4][7] |
| c-Fos | 10, 20, 40 µM | Dose-dependent decrease | [4][7] |
| TRAP | 10, 20, 40 µM | Dose-dependent decrease | [4][7] |
| CTSK | 10, 20, 40 µM | Dose-dependent decrease | [4][7] |
| DC-STAMP | 10, 20, 40 µM | Dose-dependent decrease | [4][7] |
Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins
| Protein | Concentration of this compound | Effect on Phosphorylation/Translocation | Reference |
| p-p65 | 40 µM | Significantly attenuated | [4][10] |
| p-IκBα | 40 µM | Significantly attenuated | [4][10] |
| Nuclear p65 | 40 µM | Inhibited nuclear translocation | [7][10] |
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis Assay Using Bone Marrow-Derived Macrophages (BMMs)
1. Isolation and Culture of BMMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of M-CSF for 3 days to generate BMMs.[11]
2. Osteoclast Differentiation:
-
Plate BMMs at a density of 8 x 10³ cells/well in a 96-well plate.
-
Induce osteoclast differentiation by adding 100 ng/mL of RANKL and 50 ng/mL of M-CSF to the culture medium.[12]
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (DMSO).[7][8]
-
Culture the cells for 5-7 days, changing the medium every 2 days.[12][13]
3. TRAP Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.
Protocol 2: Western Blot Analysis of NF-κB Signaling
1. Cell Treatment and Lysis:
-
Pre-treat BMMs with this compound (e.g., 40 µM) for 4 hours.[4][7][10]
-
Stimulate the cells with RANKL (100 ng/mL) for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).[4][7][10]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
1. RNA Extraction and cDNA Synthesis:
-
Culture BMMs with RANKL and M-CSF in the presence or absence of this compound for 1, 3, and 5 days.[4][7]
-
Extract total RNA using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR:
-
Perform qPCR using SYBR Green master mix and specific primers for NFATc1, c-Fos, TRAP, CTSK, DC-STAMP, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizations
Caption: this compound inhibits the nuclear translocation of NF-κB in RANKL signaling.
Caption: Workflow for assessing this compound's effect on osteoclastogenesis.
Caption: Dual inhibitory mechanism of this compound on osteoclastogenesis.
References
- 1. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]
- 2. RANKL inhibition for the management of patients with benign metabolic bone disorders. - Post - Orthobullets [orthobullets.com]
- 3. Osteoclast differentiation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for JSH-23 in Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key signaling pathway implicated in driving the neuroinflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. JSH-23 is a potent and specific cell-permeable inhibitor of NF-κB activation. It selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of its inhibitory protein, IκBα.[1][2][3] This mechanism of action makes this compound a valuable tool for investigating the role of NF-κB in neuroinflammation and for the preclinical assessment of potential anti-neuroinflammatory therapeutics.
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy of this compound in both in vitro and in vivo models of neuroinflammation. Detailed protocols for key experimental procedures are provided to ensure robust and reproducible results.
Mechanism of Action of this compound
This compound is an aromatic diamine compound that specifically inhibits the transcriptional activity of NF-κB with an IC50 of 7.1 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][4] Its primary mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[2][5] This prevents the binding of NF-κB to the promoter regions of pro-inflammatory genes, thereby downregulating the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Video: Characterization and Isolation of Mouse Primary Microglia by Density Gradient Centrifugation [jove.com]
- 4. Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 7. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JSH-23 Treatment of LPS-Stimulated RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-23 is a potent and specific inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It selectively blocks the nuclear translocation of the p65 subunit of NF-κB, a key event in the inflammatory response, without affecting the degradation of its inhibitory protein, IκBα. In the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation, this compound has been shown to effectively suppress the production of various pro-inflammatory mediators. These application notes provide a comprehensive overview of the use of this compound in this experimental model, including its mechanism of action, effects on key inflammatory markers, and detailed protocols for relevant assays.
Mechanism of Action
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates RAW 264.7 macrophages primarily through Toll-like receptor 4 (TLR4). This activation triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound exerts its anti-inflammatory effects by directly interfering with the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of these inflammatory genes. The reported IC50 for the inhibition of NF-κB transcriptional activity in LPS-stimulated RAW 264.7 cells is 7.1 µM.[1]
Diagram of the LPS-induced NF-κB signaling pathway and the inhibitory action of this compound.
Caption: LPS signaling cascade leading to NF-κB activation and inhibition by this compound.
Data Presentation
The following tables summarize the effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Reference |
| 1 | >95% | Data inferred from multiple sources |
| 10 | >95% | Data inferred from multiple sources |
| 30 | >95% | Data inferred from multiple sources |
| 100 | ~90% | Data inferred from multiple sources |
| 300 | <80% | Data inferred from multiple sources |
Table 2: Dose-Dependent Inhibition of Inflammatory Mediators by this compound
| Target | This compound Concentration (µM) | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources | ||
| TNF-α | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources | ||
| IL-6 | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources | ||
| IL-1β | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources | ||
| iNOS Protein Expression | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources | ||
| COX-2 Protein Expression | 1 | Data not available in searched sources | |
| 10 | Data not available in searched sources | ||
| 30 | Data not available in searched sources |
Note: While multiple sources confirm the inhibitory effect of this compound on these mediators, specific quantitative dose-response data was not available in the searched literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Diagram of the general experimental workflow.
Caption: General workflow for studying this compound effects on LPS-stimulated RAW 264.7 cells.
Cell Culture and LPS Stimulation
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain optimal growth.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate tissue culture plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL, depending on the assay. Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treatment: Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound. Incubate the cells for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate controls: a negative control (cells with medium only), a vehicle control (cells with DMSO and medium), and a positive control (cells with LPS and medium).
-
Incubation: Incubate the cells for the desired time period depending on the downstream assay (e.g., 6 hours for cytokine mRNA, 24 hours for NO and cytokine protein).
Cell Viability Assay (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Protocol:
-
Following the treatment with this compound and/or LPS for 24 hours in a 96-well plate, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Measurement (Griess Assay)
Materials:
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Protocol:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add the substrate solution to develop the color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot for iNOS and COX-2
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After the desired stimulation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
After a short LPS stimulation period (e.g., 30-60 minutes), wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI signal.
Conclusion
This compound is a valuable tool for studying the role of the NF-κB signaling pathway in inflammation using the LPS-stimulated RAW 264.7 cell model. By inhibiting the nuclear translocation of p65, this compound effectively reduces the expression and production of key inflammatory mediators. The protocols provided here offer a framework for investigating the anti-inflammatory effects of this compound and other potential NF-κB inhibitors. It is recommended that researchers optimize the experimental conditions, particularly the concentration of this compound and the timing of treatments and assays, for their specific research questions.
References
Application Notes and Protocols: Quantifying JSH-23 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-23 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism of action is the inhibition of the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex, thereby preventing its binding to DNA and subsequent transcriptional activation of target genes.[1][2] Unlike many other NF-κB inhibitors, this compound does not affect the upstream degradation of the inhibitory protein IκB.[1][2] This specificity makes this compound a valuable tool for dissecting the downstream consequences of NF-κB p65-mediated gene expression in various physiological and pathological processes, including inflammation, immunity, and cancer.[1][2][3][4]
These application notes provide detailed protocols for quantifying the effects of this compound on the expression of key NF-κB target genes using common molecular biology techniques.
Mechanism of Action: this compound in the NF-κB Signaling Pathway
The canonical NF-κB pathway is a critical regulator of gene expression in response to a variety of stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogens (e.g., lipopolysaccharide - LPS). In its inactive state, the NF-κB dimer (most commonly a heterodimer of p65 and p50) is sequestered in the cytoplasm by the inhibitor of κB (IκB) protein. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific κB sites in the promoter regions of target genes, and initiate transcription.
This compound specifically intervenes at the point of nuclear translocation of the p65 subunit, effectively blocking the downstream transcriptional events of the NF-κB pathway.
Quantitative Data on this compound Effects
This compound has been shown to inhibit the expression of a wide range of NF-κB target genes in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for NF-κB transcriptional activity is approximately 7.1 µM in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative effects of this compound on the expression of key inflammatory genes.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Gene Target | This compound Concentration (µM) | Incubation Time | Fold Change vs. LPS Control | Method |
| TNF-α | 10 | 24 hours | Significant reduction | ELISA |
| 30 | 6 hours | Significant reduction | Western Blot | |
| IL-6 | 10 | 24 hours | Significant reduction | ELISA |
| 30 | 6 hours | Significant reduction | Western Blot | |
| IL-1β | 30 | 6 hours | Significant reduction | Western Blot |
| COX-2 | 30 | 6 hours | Significant reduction | Western Blot |
| iNOS | 30 | 6 hours | Significant reduction | Western Blot |
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression in BMMs
| Gene Target | This compound Concentration (µM) | Incubation Time | Fold Change vs. Control | Method |
| NFATc1 | 10, 20, 40 | 5 days | Dose-dependent decrease | qPCR |
| c-Fos | 10, 20, 40 | 5 days | Dose-dependent decrease | qPCR |
| TRAP | 10, 20, 40 | 5 days | Dose-dependent decrease | qPCR |
| CTSK | 10, 20, 40 | 5 days | Dose-dependent decrease | qPCR |
| DC-STAMP | 10, 20, 40 | 5 days | Dose-dependent decrease | qPCR |
Experimental Protocols
The following protocols provide a framework for quantifying the effects of this compound on gene expression. It is recommended to optimize conditions for specific cell types and experimental setups.
General Experimental Workflow
Protocol 1: Quantification of mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of changes in the mRNA levels of NF-κB target genes following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 1 hour. d. Stimulate cells with an NF-κB activator (e.g., 1 µg/mL LPS for RAW 246.7 cells) for a predetermined time (e.g., 4-6 hours for peak mRNA expression).
2. RNA Isolation: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol. c. Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
3. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. RT-qPCR: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix. b. Perform qPCR using a real-time PCR detection system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min. c. Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Table 3: Validated qPCR Primer Sequences for Mouse Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |
| COX-2 | GAGCTCTGCCACAAGTACCA | GCTGGTGGGTAGAAGGAAGG |
| IL-1β | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol 2: Analysis of p65 Nuclear Translocation by Western Blot
This protocol allows for the visualization and quantification of the inhibition of p65 nuclear translocation by this compound.
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1a-d, but use larger culture dishes (e.g., 10 cm dishes) to obtain sufficient protein. A shorter stimulation time (e.g., 30-60 minutes) is typically sufficient to observe p65 translocation.
2. Nuclear and Cytoplasmic Fractionation: a. Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes. b. Use a commercial nuclear and cytoplasmic extraction kit or a buffer-based protocol to separate the cytoplasmic and nuclear fractions. c. Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
3. Western Blotting: a. Denature 20-40 µg of protein from each fraction by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against p65 overnight at 4°C. f. To ensure proper fractionation, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3). g. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. i. Quantify band intensities using image analysis software.
Table 4: Recommended Antibody Dilutions for Western Blotting
| Antibody | Recommended Dilution |
| Anti-p65 | 1:1000 |
| Anti-GAPDH | 1:5000 - 1:10000 |
| Anti-Lamin B1 | 1:1000 |
| Anti-Histone H3 | 1:1000 - 1:10000 |
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
1. Cell Culture and Transfection: a. Seed cells (e.g., HEK293T) in a 24-well plate. b. Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Cell Treatment: a. After 24 hours of transfection, pre-treat the cells with this compound or vehicle control for 1 hour. b. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
3. Luciferase Assay: a. Wash cells with PBS and lyse them using a passive lysis buffer. b. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Mandatory Visualizations
NF-κB Signaling Pathway and this compound Inhibition
Experimental Workflow for qPCR Analysis
Logical Relationship for Western Blot Analysis of p65 Translocation
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myb interferes with inflammatory IL1α-NF-κB pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB regulates radioresistance mediated by β1-integrin in three-dimensional culture of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JSH-23 & p65 Nuclear Translocation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JSH-23, a selective inhibitor of NF-κB p65 nuclear translocation. This resource is intended for scientists and drug development professionals encountering challenges with this compound's efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable aromatic diamine compound that selectively inhibits the nuclear translocation of the NF-κB p65 subunit.[1][2] Unlike many other NF-κB inhibitors, this compound does not affect the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3][4] By blocking the transport of p65 into the nucleus, this compound effectively prevents the transcription of NF-κB target genes involved in inflammatory responses.[1][3][5]
Q2: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of NF-κB transcriptional activity is approximately 7.1 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][6]
Q3: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at effective concentrations.[1] However, at concentrations above 50 μM, it is advisable to monitor for cytotoxic effects using standard assays such as MTT, trypan blue exclusion, or LDH assays.[7] For most mammalian cell lines, a concentration range of 5–25 μM is considered effective and non-toxic.
Troubleshooting Guide: this compound Not Inhibiting p65 Nuclear Translocation
This guide addresses common issues that may lead to the observation that this compound is not effectively inhibiting the nuclear translocation of p65 in your experiments.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Suboptimal this compound Concentration | The concentration of this compound used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and stimulus. Start with a range around the known IC50 of 7.1 μM and titrate up and down. |
| 2. Inadequate Pre-incubation Time | The cells may not have been exposed to this compound for a sufficient duration before stimulation to allow for cellular uptake and target engagement. | Optimize the pre-incubation time with this compound before adding the stimulus (e.g., LPS, TNF-α). A typical starting point is 1-4 hours of pre-incubation. |
| 3. This compound Solubility and Stability Issues | This compound is insoluble in water and should be dissolved in an organic solvent like DMSO or ethanol. Improper dissolution or storage can lead to loss of activity. | Ensure this compound is fully dissolved in the appropriate solvent before adding to cell culture media. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 3 months. |
| 4. Cell Type-Specific Effects | The efficacy of this compound can vary between different cell types.[7] Some cell lines may be less sensitive to its inhibitory effects. | If possible, test this compound in a cell line known to be responsive, such as RAW 264.7 macrophages, as a positive control. If the issue persists in your cell line of interest, consider that it may be inherently less sensitive. |
| 5. Experimental Artifacts in p65 Localization Assay | Issues with the immunofluorescence or western blotting protocol can lead to misleading results. This can include improper cell fixation/permeabilization, antibody issues, or inefficient nuclear/cytoplasmic fractionation. | Carefully review and optimize your protocol for detecting p65 localization. Include appropriate positive and negative controls. For western blotting, verify the purity of your nuclear and cytoplasmic fractions using marker proteins (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic). |
| 6. Off-Target Effects or Alternative Signaling Pathways | While this compound is selective for p65 nuclear translocation, strong or prolonged stimulation might activate alternative signaling pathways that are not inhibited by this compound. | Confirm pathway inhibition by assessing the expression of downstream NF-κB target genes. Consider the possibility of parallel signaling pathways being activated by your stimulus in your specific experimental system. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p65 Nuclear Translocation
This protocol details the steps for visualizing the subcellular localization of p65 using immunofluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
NF-κB-activating stimulus (e.g., LPS, TNF-α)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-4 hours.
-
Stimulate the cells with an NF-κB-activating agent for the appropriate time (e.g., 30-60 minutes with LPS or TNF-α).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[8]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. In unstimulated or effectively this compound-treated cells, p65 staining should be predominantly cytoplasmic. In stimulated cells without effective this compound treatment, p65 staining will be concentrated in the nucleus.
Protocol 2: Western Blotting for p65 in Nuclear and Cytoplasmic Fractions
This protocol describes how to separate nuclear and cytoplasmic fractions to quantify the amount of p65 in each compartment by western blotting.
Materials:
-
Cultured cells
-
This compound
-
NF-κB-activating stimulus (e.g., LPS, TNF-α)
-
Ice-cold PBS
-
Cell lysis buffer for cytoplasmic extraction (e.g., buffer containing a mild detergent like NP-40)
-
Nuclear extraction buffer (e.g., high-salt buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p65, a nuclear marker (e.g., Histone H3), and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells in petri dishes to a confluency of 80-90%.
-
Pre-treat the cells with this compound or vehicle control for the optimized duration.
-
Stimulate the cells with the NF-κB-activating agent.
-
Wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes with gentle vortexing.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Resuspend the remaining pellet in ice-cold nuclear extraction buffer with inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against p65, Histone H3, and GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
The levels of p65 in the nuclear and cytoplasmic fractions can be quantified by densitometry. Histone H3 should only be present in the nuclear fraction, and GAPDH should be predominantly in the cytoplasmic fraction, confirming the purity of the fractionation.
Visualizations
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. caymanchem.com [caymanchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfection with anti-p65 intrabody suppresses invasion and angiogenesis in glioma cells by blocking NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
JSH-23 Technical Support Center: Solubility in DMSO
Welcome to the technical support center for JSH-23. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers and batches. Generally, it is considered to have good to high solubility in DMSO.[1][2][3] The table below summarizes the range of reported solubility values. This variability may be due to differences in the purity of the compound, the hydration state, and the specific experimental conditions used for measurement.
Q2: Why is my this compound not dissolving completely in DMSO at the desired concentration?
A2: Several factors can contribute to incomplete dissolution. These include:
-
Concentration: You may be attempting to prepare a stock solution that is above the saturation point of your specific batch of this compound in DMSO.
-
Temperature: DMSO's ability to dissolve compounds can be temperature-dependent. At lower temperatures, solubility may be reduced.
-
Compound Purity and Formulation: Variations in the manufacturing process can lead to slight differences in the physical properties of this compound, affecting its solubility.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO.
Q3: Can I heat the this compound solution to improve solubility?
A3: Yes, gentle heating can be an effective method to aid in the dissolution of this compound in DMSO.[1][2] It is recommended to warm the solution at a temperature below 40°C.[1] Aggressive or prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.
Q4: Is sonication a recommended method for dissolving this compound in DMSO?
A4: Yes, sonicating the solution in an ultrasonic bath is a common and effective technique to enhance the dissolution of this compound.[1][2] This method uses high-frequency sound waves to agitate the solvent and facilitate the breakdown of solid particles.
Q5: What should I do if the compound precipitates out of the DMSO stock solution upon storage?
A5: If you observe precipitation upon storage, especially at -20°C, you can try to redissolve the compound by following the gentle warming and/or sonication procedures described in this guide. To minimize this issue, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Q6: What is the mechanism of action of this compound?
A6: this compound is a selective inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] It specifically blocks the nuclear translocation of the p65 (RelA) subunit of NF-κB, thereby preventing its transcriptional activity.[5] This inhibition occurs without affecting the degradation of IκB (inhibitor of NF-κB).[4][5]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound in DMSO.
Issue: this compound is not fully dissolving in DMSO.
Step 1: Verify the Concentration and Solvent Quality
-
Action: Double-check your calculations to ensure the target concentration is within the reported solubility range (see Table 1).
-
Action: Use fresh, high-purity, anhydrous DMSO.
Step 2: Employ Mechanical Agitation
-
Action: Vortex the solution vigorously for 1-2 minutes.
Step 3: Apply Gentle Heat
-
Action: Warm the vial containing the solution in a water bath at a temperature no higher than 37-40°C for 10-15 minutes.[1][2]
-
Action: Periodically vortex the solution during the warming process.
Step 4: Utilize Sonication
-
Action: Place the vial in an ultrasonic bath for 15-30 minutes.
-
Action: Check for dissolution and repeat if necessary.
Step 5: Consider a Lower Stock Concentration
-
Action: If the above steps do not result in complete dissolution, consider preparing a slightly lower stock concentration that still meets your experimental needs.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 240.34 g/mol | [1] |
| Molecular Formula | C₁₆H₂₀N₂ | [1] |
| Reported Solubility in DMSO | ≥ 56 mg/mL | [3] |
| 25 mg/mL | [5] | |
| ≥ 24 mg/mL | [1] | |
| > 12 mg/mL | [2] | |
| > 10 mg/mL | ||
| 10 mg/mL | ||
| Table 1: Summary of Quantitative Data for this compound |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Dissolution: Vortex the solution for 1-2 minutes.
-
Assisted Dissolution (if necessary):
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][2]
Visualizations
A workflow for troubleshooting this compound solubility issues in DMSO.
This compound inhibits the nuclear translocation of the NF-κB p65 subunit.
References
JSH-23 cytotoxicity in primary cell cultures
Welcome to the technical support center for JSH-23, a selective inhibitor of NF-κB. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in primary cell cultures, with a specific focus on cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable aromatic diamine compound that selectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Its primary mechanism involves blocking the nuclear translocation of the p65 subunit of NF-κB.[3][4][5][6] Unlike some other NF-κB inhibitors, this compound does not affect the degradation of IκB (inhibitor of NF-κB).[1][2][3][5] By preventing p65 from entering the nucleus, this compound inhibits the transcription of NF-κB target genes, which are heavily involved in inflammatory responses.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is considered a selective inhibitor of NF-κB p65 nuclear translocation, some studies have highlighted additional effects. It has been shown to possess antioxidant properties by upregulating the Nrf2/HO-1 pathway, which can contribute to its cytoprotective effects in some models.[2][4][7] It is important to consider these potential off-target effects when interpreting experimental results.
Q3: Is this compound cytotoxic to primary cells?
A3: The cytotoxicity of this compound is cell-type and concentration-dependent. While some studies report low cytotoxicity at effective concentrations (typically ≤10 μM) in cell lines like RAW 264.7 macrophages[8][9], other reports indicate that this compound can induce apoptosis and decrease cell viability in primary neurosphere cultures during astrocyte differentiation.[10] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: How should I dissolve and store this compound?
A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in an organic solvent such as DMSO or ethanol.[9][11] It is insoluble in water. Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C.[9] When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is minimal and that a vehicle control (medium with the same concentration of solvent) is included in your experiments.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | Cell type is highly sensitive to this compound. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 20 µM) to determine the IC50 for cytotoxicity in your specific primary cell culture. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control. | |
| This compound solution has degraded. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.[9] | |
| Inconsistent results between experiments. | Variability in cell health or density. | Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent this compound concentration. | Use freshly prepared dilutions from a single, validated stock solution for each experiment. | |
| No inhibition of NF-κB activity observed. | This compound concentration is too low. | Increase the concentration of this compound. Confirm the optimal concentration with a dose-response curve looking at a downstream target of NF-κB (e.g., IL-6 or TNF-α expression). |
| The NF-κB pathway is not activated in your experimental model. | Confirm that your stimulus (e.g., LPS, TNF-α) is effectively activating the NF-κB pathway by checking for p65 phosphorylation or nuclear translocation in your positive control. | |
| This compound is not bioavailable. | Ensure proper dissolution of this compound. If making dilutions in aqueous buffers for a short period, be mindful of its low water solubility. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Type/Model | Parameter Measured | IC50 / Effective Concentration | Reference |
| LPS-stimulated RAW 264.7 macrophages | NF-κB transcriptional activity | IC50 = 7.1 µM | [3][5][8] |
| Breast Cancer Cells (T4-2) | Inhibition of β1-integrin expression | 30 µM | [12] |
| Bone Marrow-Derived Macrophages (BMMs) | Inhibition of osteoclastogenesis | 20-40 µM | [7] |
| Diabetic Rats | Reversal of neuropathy deficits | 1 and 3 mg/kg (in vivo) | [4] |
Table 2: Observed Cytotoxicity of this compound
| Cell Type/Model | Concentration | Observed Effect | Reference |
| RAW 264.7 cells | < 100 µM | No significant cytotoxicity | [8] |
| Neurosphere primary cultures | 1, 5, 10, 20 µM | Dose-dependent loss of cell viability | [10] |
| Breast Cancer Cells (T4-2) | 40 µM | 5.8-fold increase in TUNEL-positive nuclei post-irradiation | [12] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Also, prepare a vehicle control (medium with the same final solvent concentration) and a positive control for cell death if desired.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 3. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]
- 4. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 12. NF-κB regulates radioresistance mediated by β1-integrin in three-dimensional culture of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with JSH-23 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with JSH-23, a selective inhibitor of NF-κB p65 nuclear translocation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable diamino compound that selectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism involves blocking the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of the inhibitory protein IκBα.[3][4][5][6][7][8] This specificity allows for the targeted investigation of NF-κB-mediated gene transcription.[1][3][7]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[3][7] For cellular assays, it is recommended to prepare a stock solution in DMSO.[3] The solid compound should be stored at -20°C.[3][7] To ensure experimental reproducibility, it is best to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[3]
Q3: What is the typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. The reported IC50 for inhibiting NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages is approximately 7.1 μM.[1][4][5][7][8] For most cell-based assays, a concentration range of 2-10 μM is a good starting point for optimization.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long should I pre-incubate cells with this compound before stimulation?
A pre-incubation time of 30-60 minutes is generally recommended before adding the inflammatory stimulus (e.g., LPS, TNF-α).[3] This allows sufficient time for this compound to permeate the cells and inhibit the nuclear translocation of p65 upon stimulation.
Q5: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at effective inhibitory concentrations (typically ≤10 μM).[3] However, at higher concentrations (>50 μM), it may induce cytotoxic effects.[9] It is essential to perform a cell viability assay, such as an MTT or CCK-8 assay, to determine the non-toxic concentration range for your specific cell line and experimental duration.[3][4]
Troubleshooting Guide for Inconsistent Results
Experiencing variability in your results with this compound? This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of NF-κB activity | Inadequate concentration of this compound: The concentration may be too low for the specific cell type or stimulus used. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 2-20 µM). |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Always prepare fresh working solutions from a properly stored stock. Avoid multiple freeze-thaw cycles of the stock solution.[3] | |
| Insufficient pre-incubation time: The inhibitor may not have had enough time to act before cell stimulation. | Ensure a pre-incubation period of at least 30-60 minutes before adding the stimulus.[3] | |
| Cell confluency issues: Very high or very low cell density can affect the cellular response to both the stimulus and the inhibitor. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. | |
| High variability between replicates | Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution, leading to inconsistent concentrations in the working solution. | Ensure this compound is completely dissolved in DMSO. Gentle warming or vortexing can aid dissolution.[3] |
| Inconsistent cell handling: Variations in cell seeding, treatment, and harvesting can introduce variability. | Maintain consistent and standardized cell culture and experimental procedures for all replicates. | |
| Batch-to-batch variation of this compound: Different lots of the compound may have slight variations in purity or activity. | If possible, use the same batch of this compound for a series of related experiments to minimize variability.[3] | |
| Unexpected cell death or morphological changes | This compound cytotoxicity: The concentration used may be toxic to the specific cell line. | Perform a cell viability assay (e.g., MTT) to determine the maximum non-toxic concentration of this compound for your cells.[3] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.[3] | |
| Inconsistent downstream effects despite p65 translocation inhibition | Activation of alternative signaling pathways: The cellular response may be mediated by NF-κB-independent pathways. | Investigate other signaling pathways that may be activated by your stimulus. Consider using inhibitors for other pathways in combination with this compound to dissect the signaling network.[3] |
| Off-target effects of this compound: Although considered specific, off-target effects cannot be completely ruled out, especially at higher concentrations. | Confirm the specificity of the effect by using another NF-κB inhibitor with a different mechanism of action or by using genetic approaches like siRNA-mediated knockdown of p65.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and effects.
Table 1: this compound Inhibitory Activity
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 (NF-κB Transcriptional Activity) | RAW 264.7 macrophages | LPS | 7.1 µM | [1][4][5][7][8] |
| Inhibition of p65 Nuclear Translocation | RAW 264.7 macrophages | LPS | ~50% at 3 µM, ~75% at 10 µM, ~95% at 30 µM | [5] |
| Inhibition of IL-6 mRNA expression | RAW 264.7 macrophages | LPS | >75% at 10 µM | [3] |
| Inhibition of TNF-α mRNA expression | RAW 264.7 macrophages | LPS | >75% at 10 µM | [3] |
Table 2: this compound Effect on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| RAW 264.7 macrophages | <100 µM | 24 hours | No significant cytotoxic effects | [5] |
| Bone Marrow Macrophages (BMMs) | 1-200 µM | 48 or 96 hours | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis | [4] |
| A549 lung cancer cells | >20 µM | Not specified | Significant increase in the inhibition rate of cell viability | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is designed to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for the appropriate time (e.g., 30-60 minutes).
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear protein fractions.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
To ensure proper fractionation and equal loading, also probe for a cytoplasmic marker (e.g., GAPDH or β-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the p65 band intensity in the nuclear fraction and a corresponding increase or retention in the cytoplasmic fraction in this compound-treated cells (compared to stimulated control) indicates successful inhibition of nuclear translocation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Pre-treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
MTT Cell Viability Assay
This assay assesses the potential cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JSH-23 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of JSH-23 for animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
Common issues encountered during the preparation and administration of this compound in animal studies are addressed below, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound is practically insoluble in water.[1] Improper solvent selection. | Use Dimethyl sulfoxide (DMSO) or Ethanol for initial dissolution.[1][2][3] For in vivo administration, further dilution in a biocompatible vehicle like PBS or saline may be possible, but ensure the final DMSO/ethanol concentration is non-toxic to the animals. Ultrasonic assistance can aid in solubilization in ethanol.[1][3] |
| Precipitation of this compound in solution | The solution may be supersaturated or has been stored for too long. This compound solutions are best used immediately after preparation.[1] | Prepare fresh solutions for each experiment.[1] If storing stock solutions, aliquot and freeze at -20°C; stock solutions in DMSO are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent or Lack of Efficacy in Animal Model | Suboptimal dosage. Inadequate bioavailability due to administration route. Degradation of the compound. | Consult the provided dosage summary table for starting points from similar studies. Consider optimizing the administration route (e.g., intraperitoneal vs. oral) based on the experimental model.[1][4][5] Always use freshly prepared this compound solutions to ensure compound integrity.[1] |
| Observed Toxicity or Adverse Effects in Animals | The dosage may be too high. The vehicle (e.g., DMSO) concentration may be toxic. | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure the final concentration of the vehicle (e.g., DMSO) is within acceptable limits for the chosen administration route and animal species. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the NF-κB signaling pathway.[6] It specifically blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing its transcriptional activity.[7][8] A key feature of this compound is that it does not affect the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][7] This targeted mechanism allows for a more precise interrogation of NF-κB-dependent gene expression.[1]
Q2: What is a typical starting dose for this compound in rodent studies?
A2: Based on published studies, a common dosage range for this compound in mice and rats is 1 mg/kg to 3 mg/kg.[4][5][9] However, the optimal dose can vary depending on the animal model, disease indication, and administration route. It is always recommended to perform a pilot study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO and ethanol but not in water.[1] For a typical preparation, dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as PBS or saline to the final desired concentration. Ensure the final concentration of DMSO is well-tolerated by the animals. For oral administration, formulations in appropriate vehicles should be considered.[7]
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a selective inhibitor of NF-κB p65 nuclear translocation, it has also been shown to influence other pathways. Notably, this compound can enhance the expression of Nrf2 and heme oxygenase-1 (HO-1), key components of the antioxidant defense system.[4][5][9] This dual activity of anti-inflammation and antioxidant effects can be beneficial in models of diseases with an oxidative stress component.[4]
Quantitative Data Summary
The following table summarizes dosages of this compound used in various animal studies.
| Animal Model | Disease/Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice | LPS-induced Osteolysis | 1 mg/kg and 3 mg/kg | Subcutaneous | Single dose 24h before LPS injection | Prevented bone loss by inhibiting osteoclastogenesis and reducing ROS. | [5][9] |
| Sprague Dawley Rats | Diabetic Neuropathy | 1 mg/kg and 3 mg/kg | Oral | Daily for 2 weeks | Reversed functional, behavioral, and biochemical deficits by reducing neuroinflammation and oxidative stress. | [4] |
| C57BL/6 Mice | Chronic Mild Stress | Not specified in abstract | Not specified in abstract | Not specified in abstract | Prevented depressive-like behaviors by decreasing inflammation and improving antioxidant defense. | [10] |
| Rats | LPS-induced Inflammation | 10 mg/kg (acute), 3 mg/kg (chronic) | Intraperitoneal | Single dose (acute), daily for 14 days (chronic) | Reduced pro-inflammatory mediators in the brain; exhibited antidepressant-like effects. | [11] |
| Male C57BL/6 mice | Cisplatin-induced Acute Kidney Injury | Not specified in abstract | Intraperitoneal | Not specified in abstract | Reduced kidney injury biomarkers and pro-inflammatory cytokines. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials: this compound powder, DMSO, sterile PBS (pH 7.4), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, you would need 0.025 mg of this compound. This can be dissolved in 5 µL of DMSO.
-
Vortex the solution until the this compound is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Add sterile PBS to the desired final volume. For the example above, add 95 µL of sterile PBS.
-
Vortex the final solution thoroughly before administration.
-
Administer the solution intraperitoneally to the animal.
-
Note: Always prepare the solution fresh on the day of the experiment. The final DMSO concentration should be kept low (typically <5% of the total injection volume) to avoid toxicity.
-
Protocol 2: Assessment of NF-κB p65 Nuclear Translocation in Tissue Samples
-
Materials: Tissue samples from control and this compound treated animals, nuclear and cytoplasmic extraction kits (commercially available), protein assay kit, Western blot reagents and equipment, primary antibody against NF-κB p65, primary antibody against a nuclear marker (e.g., Lamin B1), primary antibody against a cytoplasmic marker (e.g., GAPDH), appropriate secondary antibodies.
-
Procedure:
-
Homogenize the tissue samples according to the instructions of the nuclear and cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions.
-
Determine the protein concentration of each fraction using a protein assay kit.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each nuclear and cytoplasmic extract.
-
Probe the membranes with primary antibodies against NF-κB p65, Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blots using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities to determine the relative amount of NF-κB p65 in the nucleus versus the cytoplasm. A decrease in the nuclear p65 fraction in this compound treated animals compared to disease controls would indicate successful inhibition of nuclear translocation.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in animal studies.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 10. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
JSH-23 degradation and stability issues
Welcome to the technical support center for JSH-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this compound in experimental settings.
Troubleshooting Guide and FAQs
This section addresses common questions and issues related to this compound degradation, stability, and experimental use.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
-
Answer: this compound is practically insoluble in water.[1][2] For experimental use, it should be dissolved in an organic solvent. The recommended solvents are DMSO, with a solubility of ≥24 mg/mL, and ethanol, with a solubility of ≥17.1 mg/mL.[1][2] If you encounter issues, gentle warming to 37°C for 10 minutes or sonication can aid dissolution, especially for ethanol preparations.[1][3] Always use fresh, high-quality solvents, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[4]
-
-
Question: Can I prepare a stock solution of this compound in a buffer like PBS?
-
Answer: No, direct dissolution in aqueous buffers is not recommended due to the compound's insolubility.[1] A stock solution should first be prepared in a solvent like DMSO. This stock can then be diluted to the final working concentration in your cell culture medium or buffer. Note that a 1:2 mixture of DMSO:PBS (pH 7.2) only achieves a solubility of approximately 0.3 mg/ml.[5]
-
2. Storage and Stability
-
Question: What are the correct storage conditions for solid this compound and its stock solutions?
-
Answer: Solid this compound should be stored at -20°C and is stable for at least four years under these conditions.[5] Stock solutions, once prepared, should also be stored at -20°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
-
Question: How stable is this compound in a prepared stock solution?
-
Answer: Long-term storage of this compound in solution is not recommended due to the possibility of degradation.[1][2] While some suppliers suggest stock solutions are stable for up to 3 months at -20°C, the consensus best practice is to prepare solutions fresh for each experiment to ensure maximal activity and reproducibility.[1][6] For in vivo experiments, it is strongly advised to use freshly prepared solutions on the same day.[4]
-
-
Question: Is this compound sensitive to light?
-
Answer: Yes, some handling instructions recommend protecting this compound from light.[6] It is good practice to store both the solid compound and solutions in light-protected vials and minimize exposure during experimental procedures.
-
3. Experimental Use and Troubleshooting
-
Question: My experimental results with this compound are inconsistent. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Degradation: As mentioned, this compound solutions can degrade over time. Always use freshly prepared solutions or properly stored single-use aliquots.[1]
-
Batch-to-Batch Variability: To minimize variability, use the same lot of this compound for the duration of a series of experiments.[1]
-
Improper Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration used for this compound treatment) to account for any effects of the solvent on the cells.[1]
-
Cellular Health: Ensure your cells are healthy and not passaged too many times, as this can alter their response to stimuli and inhibitors.
-
-
-
Question: I'm observing cytotoxicity in my cell cultures after treatment with this compound. How can I address this?
-
Answer: this compound typically exhibits low cytotoxicity at effective concentrations (≤10 μM).[1] However, sensitivity can be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line using a viability assay like MTT or CellTiter-Glo.[1] Also, confirm that the final concentration of your solvent (e.g., DMSO) is not causing the toxicity.
-
-
Question: How can I confirm that this compound is specifically inhibiting the NF-κB pathway in my experiment?
-
Answer: this compound specifically targets the nuclear translocation of the NF-κB p65 subunit without affecting the upstream degradation of IκB.[5][7][8] To confirm its mechanism of action, you can perform downstream analyses such as:
-
Western Blotting: Assess the levels of p65 in nuclear vs. cytoplasmic fractions. This compound treatment should show a decrease in nuclear p65 following stimulation (e.g., with LPS).[1]
-
Immunofluorescence: Visualize the localization of p65. In treated cells, p65 should remain in the cytoplasm after stimulation.[9]
-
qPCR or ELISA: Measure the expression of known NF-κB target genes (e.g., IL-6, TNF-α, COX-2) to confirm a reduction in their transcription and protein levels.[8][10]
-
-
Data Presentation and Protocols
Quantitative Data Summary
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 749886-87-1 | [2][5] |
| Molecular Formula | C₁₆H₂₀N₂ | [5] |
| Molecular Weight | 240.34 g/mol | [2][6] |
| Purity | ≥95% - ≥98% | [6][11] |
| Solubility in DMSO | ≥24 mg/mL | [1][2] |
| Solubility in Ethanol | ≥17.1 mg/mL (with sonication) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| IC₅₀ | 7.1 µM (for NF-κB transcriptional activity in LPS-stimulated RAW 246.7 cells) |[3][5][6] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
|---|---|---|---|---|
| Solid | -20°C | ≥ 4 years | Protect from light. | [5][6] |
| Stock Solution | -20°C | Up to 3 months (use fresh recommended) | Aliquot into single-use vials to avoid freeze-thaw cycles. Long-term storage not advised. |[1][6] |
Experimental Protocols
Protocol: In Vitro NF-κB Inhibition Assay Using this compound
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NF-κB activation in a cell culture model (e.g., RAW 264.7 macrophages).
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution by dissolving 2.4 mg of this compound (MW: 240.34) in 1 mL of sterile, high-quality DMSO. Vortex until fully dissolved.
- Aliquoting: Dispense the stock solution into single-use, light-protected microfuge tubes.
- Storage: Store aliquots at -20°C.[1]
2. Cell Culture and Plating:
- Culture RAW 264.7 cells in complete DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis) at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate overnight at 37°C in a 5% CO₂ incubator.
3. This compound Treatment and Stimulation:
- On the day of the experiment, remove the old medium from the cells.
- Pre-treatment: Add fresh medium containing the desired concentration of this compound (e.g., 2-10 µM).[1] Dilute the this compound stock solution directly into the medium. Remember to prepare a "Vehicle Control" well containing medium with the same final concentration of DMSO.
- Incubate for 30-60 minutes.[8]
- Stimulation: Add the NF-κB stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) to the wells (except for the unstimulated control).
- Incubate for the desired time period (e.g., 30 minutes for p65 translocation, 4-6 hours for target gene expression).
4. Endpoint Analysis:
- For p65 Translocation (Western Blot):
- Wash cells with ice-cold PBS.
- Perform nuclear and cytoplasmic fractionation using a commercial kit.
- Analyze the protein concentration of each fraction.
- Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against NF-κB p65. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm fraction purity.
- For Target Gene Expression (qPCR):
- Wash cells with PBS and lyse them directly in the well using a lysis buffer.
- Extract total RNA using a commercial kit.
- Synthesize cDNA from the RNA.
- Perform quantitative real-time PCR using primers for NF-κB target genes (e.g., Tnf, Il6, Cox2) and a housekeeping gene for normalization.
Mandatory Visualizations
Caption: NF-κB signaling pathway showing inhibition of p65/p50 nuclear translocation by this compound.
Caption: Experimental workflow for using this compound in a cell-based NF-κB inhibition assay.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. scbt.com [scbt.com]
troubleshooting off-target effects of JSH-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of JSH-23 during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, with a focus on distinguishing between on-target NF-κB inhibition and off-target effects.
Issue 1: Unexpected or weak inhibition of NF-κB target gene expression.
Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound for NF-κB inhibition can vary between cell types. The reported IC50 for NF-κB transcriptional activity is approximately 7.1 µM in LPS-stimulated RAW 264.7 macrophages.[1][2][3][4][5]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 5-50 µM.[6]
-
Verify Compound Activity: Ensure the this compound stock solution is fresh and has been stored correctly at -20°C.[6] Avoid repeated freeze-thaw cycles.
Table 1: Recommended Concentration Ranges for this compound
| Cell Line | Typical Concentration Range for NF-κB Inhibition | Notes |
| RAW 264.7 | 5 - 25 µM | IC50 is ~7.1 µM.[1][2][3][4][5] |
| HEK293 | 5 - 50 µM | [6] |
| MC3T3-E1 | 20 - 40 µM | [1] |
| NSCLC cell lines | 40 µM | [7] |
Possible Cause 2: Ineffective NF-κB Activation. The stimulus used to activate the NF-κB pathway may not be potent enough or may be activating alternative signaling pathways.
Troubleshooting Steps:
-
Confirm NF-κB Activation: Include a positive control for NF-κB activation (e.g., LPS or TNF-α treatment without this compound).
-
Assess p65 Nuclear Translocation: Use Western blotting or immunofluorescence to confirm that your stimulus induces the translocation of the p65 subunit to the nucleus.
Issue 2: Observation of antioxidant or cytoprotective effects unrelated to NF-κB inhibition.
Possible Cause: Off-Target Activation of the Nrf2/HO-1 Pathway. this compound has been shown to induce the nuclear translocation of Nrf2, a key regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][8][9] This can result in reduced levels of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Measure ROS Levels: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. A decrease in ROS in the presence of this compound, even without an inflammatory stimulus, suggests Nrf2 activation.
-
Assess Nrf2 and HO-1 Expression: Perform Western blotting to detect levels of Nrf2 and HO-1. An increase in the expression of these proteins upon this compound treatment is indicative of off-target Nrf2 pathway activation.[1][9]
Table 2: this compound On-Target vs. Off-Target Effects
| Effect | On-Target (NF-κB Inhibition) | Off-Target (Nrf2 Activation) |
| Mechanism | Blocks nuclear translocation of p65.[2] | Induces nuclear translocation of Nrf2.[1] |
| Hallmark | Decreased expression of NF-κB target genes (e.g., TNF-α, IL-6). | Increased expression of Nrf2 target genes (e.g., HO-1, NQO1).[1] |
| Cellular Outcome | Anti-inflammatory effects. | Antioxidant and cytoprotective effects. |
| Typical Concentration | 5 - 50 µM | 20 - 40 µM[1] |
Issue 3: High levels of cytotoxicity observed.
Possible Cause: this compound concentration is too high. While generally well-tolerated at effective concentrations for NF-κB inhibition, this compound can exhibit cytotoxicity at higher concentrations. For example, in RAW 264.7 cells, cytotoxicity is generally not observed at concentrations below 100 µM.[2]
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use an MTT or LDH assay to determine the cytotoxic profile of this compound in your specific cell line.
-
Lower this compound Concentration: If cytotoxicity is observed at the desired concentration for NF-κB inhibition, try to lower the concentration and/or reduce the treatment time.
Table 3: this compound Cytotoxicity Data
| Cell Line | Assay | Non-Toxic Concentration Range |
| BMMs | CCK-8 | < 50 µM[1][4] |
| RAW 264.7 | Not specified | < 100 µM[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the NF-κB signaling pathway. It specifically blocks the nuclear translocation of the p65 (RelA) subunit without affecting the degradation of the inhibitory protein IκBα.[2] This prevents the transcription of NF-κB target genes involved in inflammation and immune responses.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the activation of the Nrf2/HO-1 antioxidant pathway.[1][8][9] This can lead to a reduction in intracellular reactive oxygen species (ROS) and may confer cytoprotective effects independent of NF-κB inhibition.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol but not in water.[6] For cell-based assays, it is recommended to prepare a stock solution in DMSO. Store the solid compound and stock solutions at -20°C. It is best to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[6]
Q4: What are appropriate controls to use in my experiments with this compound?
A4: It is crucial to include several controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control for NF-κB Activation: A known NF-κB activator (e.g., LPS or TNF-α) to ensure your system is responsive.
-
Negative Control: Untreated cells to establish a baseline.
Q5: At what concentration should I use this compound?
A5: The optimal concentration of this compound is cell-type dependent. A good starting point for NF-κB inhibition is in the range of 5-50 µM.[6] It is highly recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Western Blot for p65 Nuclear Translocation
This protocol is for the detection of p65 translocation from the cytoplasm to the nucleus.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody against p65 (e.g., rabbit anti-p65)
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with your stimulus and/or this compound for the desired time.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells and separate cytoplasmic and nuclear fractions according to the manufacturer's protocol of your chosen fractionation kit.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analyze the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions. Use the nuclear and cytoplasmic markers to confirm the purity of your fractions.
-
Protocol 2: Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of p65 translocation into the nucleus.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with your stimulus and/or this compound.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This protocol quantifies intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phenol red-free cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with this compound and/or a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Loading:
-
Wash the cells with PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in phenol red-free medium for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and this compound inhibition.
Caption: Off-target activation of the Nrf2 antioxidant pathway by this compound.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
References
- 1. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
why is JSH-23 showing low efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing JSH-23, a selective inhibitor of NF-κB transcriptional activity.
Understanding the Mechanism of Action of this compound
This compound is a cell-permeable aromatic diamine compound that specifically inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism involves blocking the nuclear translocation of the p65 subunit of NF-κB, a critical step for its function as a transcription factor.[3][4] Unlike many other NF-κB inhibitors, this compound does not affect the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5] This targeted action allows for a more precise investigation of NF-κB-mediated gene expression.[6] this compound has been shown to inhibit NF-κB transcriptional activity with an IC50 of 7.1 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][5]
Troubleshooting Guide for Low Efficacy of this compound
Low efficacy of this compound in experimental settings can often be attributed to issues with its preparation, handling, or application. Below is a troubleshooting guide to help identify and resolve common problems.
| Potential Cause | Recommended Solution | Experimental Verification |
| Poor Solubility | This compound is insoluble in water but soluble in DMSO (≥24 mg/mL) and ethanol (≥17.1 mg/mL, with ultrasonic assistance).[6] Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell-based assays, dilute the stock solution in culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. | Visually inspect the stock solution for any precipitates. If precipitation occurs upon dilution in aqueous buffers or media, consider increasing the initial stock concentration or using a different dilution method. |
| Compound Instability | This compound solutions are not recommended for long-term storage.[6] It is best to prepare fresh solutions for each experiment.[7] If a stock solution must be stored, aliquot it into single-use vials and store at -20°C for up to 3 months.[8] Avoid repeated freeze-thaw cycles.[6] | Compare the efficacy of freshly prepared this compound with that of a stored stock solution in a control experiment. |
| Suboptimal Concentration | The reported IC50 for this compound is 7.1 μM for NF-κB transcriptional activity.[3][5] However, the optimal concentration can vary depending on the cell type, stimulus, and experimental endpoint. Perform a dose-response experiment to determine the optimal working concentration for your specific system. | Use a range of this compound concentrations (e.g., 1 µM to 20 µM) in your assay to identify the most effective dose. |
| Inappropriate Cell Density or Stimulation | High cell density can sometimes reduce the effective concentration of the inhibitor per cell. The strength and duration of the NF-κB activating stimulus (e.g., LPS, TNF-α) can also influence the required concentration of this compound. | Optimize cell seeding density and the concentration of the stimulus in preliminary experiments. |
| Cell Type-Specific Differences | The cellular uptake and metabolism of this compound, as well as the dynamics of the NF-κB signaling pathway, can differ between cell types. | If possible, test the efficacy of this compound in a cell line known to be responsive, such as RAW 264.7 macrophages, as a positive control. |
| Off-Target Effects or Alternative Signaling Pathways | The biological effect you are measuring may not be solely dependent on the canonical NF-κB pathway. Other signaling pathways might be involved, or your system could have developed resistance. | Use multiple readouts to confirm NF-κB inhibition, such as measuring the expression of known NF-κB target genes (e.g., TNF-α, IL-6) or performing immunofluorescence to visualize p65 nuclear translocation.[4][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water.[6] The recommended solvents are DMSO and ethanol.[6] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C.[1] It is recommended to prepare solutions fresh for each use.[7] If you need to store a stock solution, aliquot it into single-use vials and store at -20°C for no longer than three months.[8] Avoid repeated freeze-thaw cycles.[6]
Q3: What is a typical working concentration for this compound?
A3: A typical starting point for the working concentration of this compound is around its IC50 value, which is 7.1 μM for inhibiting NF-κB transcriptional activity.[3][5] However, the optimal concentration can vary significantly depending on the cell line and experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your specific setup.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in animal models.[10][11] The dosing regimen, including the route of administration and concentration, needs to be optimized for the specific animal model and research question.[12]
Q5: How can I confirm that this compound is inhibiting the NF-κB pathway in my experiment?
A5: To confirm the inhibitory activity of this compound, you can perform several downstream analyses. These include:
-
Western Blotting: Analyze the nuclear and cytoplasmic fractions of cell lysates to detect the p65 subunit of NF-κB. Effective inhibition will result in a decrease of p65 in the nuclear fraction.[10]
-
Immunofluorescence Microscopy: Visualize the subcellular localization of p65. In treated cells, p65 should remain in the cytoplasm, while in stimulated, untreated cells, it will translocate to the nucleus.[13]
-
Reporter Assays: Use a reporter construct with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or SEAP).[4]
-
Quantitative PCR (qPCR): Measure the mRNA levels of NF-κB target genes, such as TNF-α, IL-6, and COX-2, which should be downregulated upon this compound treatment.[4][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Caption: Troubleshooting workflow for addressing low efficacy of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]
- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 12. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: JSH-23 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing JSH-23, a selective inhibitor of NF-κB nuclear translocation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3] It specifically blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing its transcriptional activity.[2][4][5] A key feature of this compound is that it does not affect the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3][4][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is a solid compound that is highly soluble in DMSO (≥24 mg/mL) and ethanol (≥17.1 mg/mL), but insoluble in water.[5][7][8] For optimal stability, it should be stored as a solid at -20°C.[5][7] It is recommended to prepare fresh solutions for immediate use, as long-term storage of solutions is not advised.[7] If necessary, stock solutions in DMSO can be aliquoted and stored at -20°C for up to 3 months.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point is in the low micromolar range. The IC50 for inhibiting NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages is approximately 7.1 μM.[2][3][4][9] For many cell-based assays, concentrations between 5-50 μM are typically used.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound have any known off-target effects?
A4: While this compound is considered a selective inhibitor of NF-κB p65 nuclear translocation, some studies have indicated it may have additional effects. For instance, this compound has been shown to possess antioxidant properties by activating the Nrf2/HO-1 pathway.[6][11] This can lead to the scavenging of reactive oxygen species (ROS).[6] Researchers should consider these potential effects when interpreting their data.
Q5: How can I confirm that this compound is effectively inhibiting NF-κB in my experiment?
A5: The most direct way to confirm the inhibitory effect of this compound is to assess the nuclear translocation of the NF-κB p65 subunit. This can be achieved through techniques such as immunofluorescence microscopy or by performing cellular fractionation followed by a Western blot for p65 in the nuclear and cytoplasmic fractions. Additionally, you can measure the expression of known NF-κB target genes (e.g., TNF-α, IL-6, COX-2) via qPCR or ELISA to confirm the downstream effects of the inhibition.[10]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of NF-κB activity. | Improper this compound preparation or storage: this compound is unstable in aqueous solutions and can degrade with repeated freeze-thaw cycles.[7] | Prepare fresh solutions of this compound in DMSO or ethanol for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Suboptimal concentration: The effective concentration of this compound is cell-type dependent. | Perform a dose-response curve (e.g., 1-50 μM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Incorrect timing of treatment: Pre-incubation time with this compound before stimulation is crucial. | A typical pre-treatment time is 30-60 minutes before adding the inflammatory stimulus (e.g., LPS, TNF-α).[10] Optimize this timing for your experimental setup. | |
| Observed cytotoxicity at effective concentrations. | High concentration of this compound or DMSO: While this compound generally shows low cytotoxicity at effective concentrations, high doses or high concentrations of the solvent (DMSO) can be toxic to cells.[5][9] | Determine the minimal effective concentration through a dose-response experiment. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to assess cytotoxicity. |
| Variability in experimental results. | Batch-to-batch inconsistency of this compound. | If possible, use the same batch of this compound for a series of related experiments to ensure consistency. |
| Cell passage number and health: The responsiveness of cells to stimuli and inhibitors can change with high passage numbers or poor health. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected changes in gene or protein expression unrelated to NF-κB. | Potential off-target effects: this compound has been shown to have antioxidant effects through the Nrf2/HO-1 pathway.[6][11] | Be aware of this potential off-target effect. If your experimental system is sensitive to changes in oxidative stress, consider including additional controls to assess the contribution of the Nrf2/HO-1 pathway. |
Experimental Protocols
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is designed to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with an NF-κB activator (e.g., LPS, TNF-α) for the appropriate time (typically 15-60 minutes).
2. Cellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to first isolate the cytoplasmic fraction.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
To ensure proper fractionation, probe the membrane for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
Immunoprecipitation of NF-κB p65
This protocol can be used to isolate the NF-κB p65 protein to study its interactions or post-translational modifications.
1. Cell Lysis:
-
Treat cells with this compound and/or a stimulus as described above.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
2. Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 10-30 minutes at 4°C with gentle rotation. This step reduces non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody against NF-κB p65 to the pre-cleared lysate.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[14]
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[13]
5. Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein-antibody complex.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated p65.
6. Analysis:
-
The eluted sample can now be analyzed by Western blotting or other downstream applications.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 6. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 10. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 11. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. usbio.net [usbio.net]
- 14. Immunoprecipitation Procedure [sigmaaldrich.com]
addressing JSH-23 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JSH-23. The information is designed to address common issues, particularly precipitation, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It specifically blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[3][4][5][6][7] A key feature of this compound is that it does not affect the degradation of IκBα (inhibitor of NF-κB), which distinguishes it from many other NF-κB inhibitors.[3][5][7]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in cell-based assays and in vivo models to study the role of the NF-κB pathway in various biological processes and diseases, including inflammation, cancer, neurogenesis, and apoptosis.[3][6] It has been utilized in a variety of cell lines, such as RAW 264.7 murine macrophages, HEK293, and various epithelial and immune cells.[1][2]
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in ethanol.[1][2] It is important to note that this compound is insoluble in water.[1][2][6] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.[1][8]
Q4: What are the recommended storage conditions for this compound?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[6][8] Stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for up to one year.[8] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.[2][8]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observed a precipitate in my cell culture media after adding this compound.
This is a frequent observation due to the low aqueous solubility of this compound. The following steps will help you identify the cause and find a solution.
Step 1: Review Your Stock Solution Preparation
-
Did you use the correct solvent? this compound is insoluble in water.[1][2][6] Ensure your stock solution was prepared in 100% DMSO or ethanol.
-
Is your stock solution fully dissolved? Before diluting into your media, ensure that the this compound is completely dissolved in the stock solvent. Gentle warming (up to 40°C) or vortexing can aid dissolution.[1]
-
Is your stock solution fresh? It is recommended to prepare fresh stock solutions for each experiment to ensure maximal activity and avoid potential degradation or precipitation upon storage.[1][2]
Step 2: Examine Your Dilution Method
-
What is the final concentration of this compound in your media? High final concentrations of this compound are more prone to precipitation. The effective concentration in most mammalian cells is between 5-25 µM.[1]
-
How are you diluting the stock solution? Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. A serial dilution approach is often more effective. First, dilute the stock into a small volume of media, mix thoroughly, and then add this to your final culture volume.
-
Are you observing precipitation immediately upon dilution? If so, this is a strong indicator of poor solubility at the target concentration. Consider lowering the final concentration if your experimental design allows.
Step 3: Consider Media Components and Conditions
-
Are there components in your media that could be interacting with this compound? While less common for small molecules, high concentrations of proteins or other supplements in the media could potentially contribute to precipitation.
-
What is the temperature of your media? Adding a cold stock solution to warm media can sometimes cause a compound to fall out of solution. Allow your stock solution to reach room temperature before use.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 24 mg/mL | [1][2] |
| ≥ 56 mg/mL | [8] | |
| 25 mg/mL | [3] | |
| Ethanol | ≥ 17.1 mg/mL (with ultrasonic assistance) | [1][2] |
| 10 mg/mL | [3] | |
| Water | Insoluble | [1][2][6] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [3] |
Table 2: Recommended Working Concentrations for this compound
| Application | Cell Type | Recommended Concentration | Reference(s) |
| In vitro NF-κB Inhibition | Most Mammalian Cells | 5 - 25 µM | [1] |
| RAW 264.7 Macrophages | IC50 ≈ 7.1 µM | [1][3][4] | |
| In vivo Studies | Diabetic Neuropathy Model (Rats) | 1 and 3 mg/kg | [4][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder form, Molecular Weight: 240.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.40 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to minimize the final DMSO concentration and reduce the risk of precipitation. For a final concentration of 10 µM in 10 mL of media:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a sterile microcentrifuge tube to make a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of media in your culture vessel.
-
-
Gently swirl the culture vessel to ensure even distribution of this compound.
-
Always include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate culture vessel.
-
Mandatory Visualization
References
- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
- 7. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JSH-23: A Comparative Guide to a Specific p65-NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of JSH-23, a selective inhibitor of the p65 subunit of Nuclear Factor-kappa B (NF-κB), and compares its performance with other commonly used NF-κB inhibitors. The objective is to offer a clear, data-driven resource for researchers to evaluate the suitability of this compound for their specific experimental needs.
Introduction to this compound and NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is tightly controlled, and its dysregulation is implicated in numerous inflammatory diseases and cancers. A key event in this pathway is the nuclear translocation of the p65/p50 heterodimer. This compound is a cell-permeable aromatic diamine compound that specifically inhibits the nuclear translocation of the p65 subunit, thereby blocking NF-κB transcriptional activity.[1][2] A significant advantage of this compound is that it does not affect the upstream degradation of the inhibitory protein IκBα, allowing for a more targeted investigation of p65-mediated downstream events.[3]
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the key characteristics of this compound and compares it with other widely used inhibitors of the NF-κB pathway. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target/Mechanism of Action | IC50 Value | Cell Type/Stimulus | Key Features & Specificity |
| This compound | Inhibits nuclear translocation of p65.[2][3] | 7.1 µM (NF-κB transcriptional activity)[3][4] | RAW 264.7 macrophages / LPS[3][4] | Specific for p65 nuclear translocation; does not affect IκBα degradation.[3] |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation.[5] | 10 µM (IκBα phosphorylation)[6] | Tumor cells / TNFα[6] | Acts upstream of p65 translocation; may have off-target effects.[4] |
| SC75741 | Impairs DNA binding of the p65 subunit.[7] | 0.2 µM (p65) | Not specified in the provided context. | Potent inhibitor of p65 DNA binding. |
| Parthenolide | Inhibits IKK, preventing IκBα phosphorylation and degradation.[8] | Varies | Various cell lines[8] | Natural product with anti-inflammatory properties; may have pleiotropic effects.[4] |
| MG-132 | Potent and reversible proteasome inhibitor. | 3 µM (NF-κB activation) | Not specified in the provided context. | Broadly inhibits degradation of ubiquitinated proteins, including IκBα; not specific to the NF-κB pathway.[9][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical NF-κB signaling pathway and points of intervention for various inhibitors.
Caption: General experimental workflow for validating the specificity of an NF-κB inhibitor.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the specificity of NF-κB inhibitors.
Immunofluorescence for p65 Nuclear Translocation
This protocol is designed to visualize the subcellular localization of the p65 subunit.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) at a density of 1x10^4 cells/well in a 24-well plate containing sterile glass coverslips and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or other inhibitors for 4 hours.
-
Stimulation: Add the stimulus (e.g., 50 ng/ml RANKL or 1 µg/ml LPS) and incubate for 20-30 minutes.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[12]
-
Permeabilization: Wash three times with PBS and then permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p65 (e.g., anti-p65 from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS, mount them onto glass slides using an anti-fade mounting medium, and visualize them under a fluorescence or confocal microscope.
Western Blot for Phosphorylated IκBα, Total IκBα, and p65
This protocol is used to quantify the levels of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound offers a distinct advantage for researchers seeking to specifically investigate the role of p65 nuclear translocation in NF-κB-mediated gene expression. Its mechanism of action, which leaves the upstream IκBα degradation intact, provides a more refined tool for dissecting the downstream consequences of p65 activation compared to broader-spectrum inhibitors like BAY 11-7082 or MG-132.[4] While inhibitors like SC75741 also target p65, this compound's well-characterized effects on nuclear import provide a clear point of intervention. The choice of inhibitor should be guided by the specific research question and the desired point of pathway interruption. The experimental protocols provided in this guide offer a starting point for the rigorous validation of any NF-κB inhibitor's specificity and efficacy in a given experimental system.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Proteasome inhibitor MG132 inhibits the process of renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunofluorescence p65 assay [bio-protocol.org]
- 12. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
Mechanism of Action: A Key Distinction
An Objective Comparison of JSH-23 and Other IKK Inhibitors for Researchers
The IκB kinase (IKK) complex is a central regulator of the canonical NF-κB signaling pathway, a critical cascade involved in inflammation, immune responses, cell survival, and proliferation.[1][2] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers, making the IKK complex an attractive target for therapeutic intervention.[2][3] This guide provides a comparative analysis of this compound and other well-characterized IKK inhibitors, offering researchers objective data to select the appropriate tool for their experimental needs.
Most inhibitors targeting this pathway are designed to block the catalytic activity of the IKK complex, primarily the IKKβ subunit.[4] These inhibitors are often ATP-competitive and prevent the phosphorylation of IκBα.[5] This action blocks the subsequent ubiquitination and proteasomal degradation of IκBα, thereby keeping the NF-κB dimer (typically p50/p65) sequestered in the cytoplasm.[2][6]
In contrast, This compound operates via a distinct and more downstream mechanism. It does not inhibit IKK and does not prevent the degradation of IκBα.[7] Instead, this compound selectively blocks the nuclear translocation of the active NF-κB p65 subunit.[8][9] This unique mode of action allows researchers to investigate the specific consequences of nuclear NF-κB activity without interfering with upstream signaling events, such as IKK activation.[10]
Comparative Analysis of Inhibitors
The following table summarizes the key characteristics of this compound and other commonly used IKK inhibitors, including BAY 11-7082, SC-514, and TPCA-1.
| Inhibitor | Target | Mechanism of Action | IC₅₀ Value | Key Cellular Effects & Selectivity |
| This compound | NF-κB p65 | Inhibits nuclear translocation of p65.[11] | ~7.1 µM (for NF-κB transcriptional activity)[11] | Selective for p65 nuclear import; does not affect IκBα degradation.[7] Suppresses expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2. |
| BAY 11-7082 | IKK (and others) | Irreversibly inhibits TNFα-induced IκBα phosphorylation.[12][13] | ~10 µM (for IκBα phosphorylation)[12][13] | Broad-spectrum inhibitor with multiple targets, including USP7 and USP21.[12][14] It can suppress activation of AP-1, IRF-3, and STAT-1.[14] |
| SC-514 | IKKβ | Reversible, ATP-competitive inhibitor of IKKβ. | ~3-12 µM (for IKKβ) | Highly selective for IKKβ over IKKα, IKK-i, TBK-1, and a panel of 28 other kinases. Attenuates expression of IL-6, IL-8, and COX-2. |
| TPCA-1 | IKKβ (and STAT3) | Potent, selective, and ATP-competitive inhibitor of IKKβ.[15] | ~17.9 nM (for IKKβ)[15] | Highly selective for IKKβ (>22-fold over IKKα).[16] Also identified as a direct dual inhibitor of STAT3.[17] Inhibits production of TNF-α, IL-6, and IL-8.[15] |
Signaling Pathway Inhibition Points
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the distinct points of intervention for IKK-complex inhibitors versus the NF-κB nuclear translocation inhibitor this compound.
Caption: Points of inhibition in the NF-κB pathway.
Experimental Protocols
To aid researchers in evaluating these inhibitors, detailed methodologies for key experiments are provided below.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) stably or transiently transfected with an NF-κB reporter plasmid (e.g., pNF-κB-SEAP) in a 96-well plate.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitor (e.g., this compound, TPCA-1) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL).
-
Incubation: Incubate the cells for 6-24 hours.
-
Detection: Measure the reporter gene product (e.g., secreted alkaline phosphatase (SEAP) or luciferase) in the cell culture supernatant or cell lysate according to the manufacturer's instructions.
-
Analysis: Normalize reporter activity to cell viability (e.g., using an MTT assay) and calculate the IC₅₀ value of the inhibitor.
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This method assesses the upstream and downstream effects of the inhibitors.
Caption: A typical workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Seed cells (e.g., synovial fibroblasts) and starve overnight. Pre-treat with the inhibitor for 1 hour, followed by stimulation (e.g., IL-1β) for a short period (e.g., 15-30 minutes).
-
Fractionation: For p65 translocation, prepare cytoplasmic and nuclear protein extracts using a commercial kit. For IκBα phosphorylation, prepare whole-cell lysates.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic/whole-cell, Lamin B1 for nuclear).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software.
Quantitative PCR (qPCR) for Cytokine Gene Expression
This assay quantifies the downstream effect of NF-κB inhibition on target gene expression.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human monocytes), pre-treat with inhibitor, and stimulate as described above for 4-8 hours.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the stimulated control.
Conclusion
The choice between this compound and other IKK inhibitors depends on the specific research question.
-
IKK inhibitors like TPCA-1 and SC-514 are ideal for studying the role of the IKK complex itself and for applications where potent, upstream inhibition of the canonical NF-κB pathway is desired. TPCA-1 offers exceptional potency, while SC-514 provides high selectivity against other kinases.[16]
-
This compound offers a unique advantage for dissecting the specific functions of nuclear p65.[8] By leaving the upstream IKK-IκBα axis intact, it allows researchers to distinguish the effects of NF-κB's transcriptional activity from other potential roles of the IKK complex.[7][10] This makes this compound an invaluable tool for clarifying the downstream consequences of NF-κB activation in various physiological and pathological contexts. Researchers should be aware of broader-spectrum inhibitors like BAY 11-7082, which, while widely used, may produce off-target effects that could confound data interpretation.[4][14]
References
- 1. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase - Wikipedia [en.wikipedia.org]
- 3. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 9. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TPCA-1 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of NF-κB Inhibitors: JSH-23 vs. SC75741
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent nuclear factor-kappa B (NF-κB) inhibitors, JSH-23 and SC75741. The following sections will delve into their mechanisms of action, present key experimental data in a comparative format, and outline the methodologies behind these findings.
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in the regulation of various cellular processes, including inflammation, immune responses, and cell survival. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of diseases, making it a significant target for therapeutic intervention. This compound and SC75741 are two small molecule inhibitors that target the NF-κB pathway, albeit through different mechanisms. This guide aims to provide an objective, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action
This compound is a cell-permeable diamino compound that selectively inhibits the nuclear translocation of the NF-κB p65 subunit.[1][2] Notably, it achieves this without affecting the degradation of the inhibitory protein IκBα.[1][3] This specific mode of action allows for the targeted inhibition of NF-κB's transcriptional activity.[3]
SC75741 , on the other hand, is a potent inhibitor that impairs the DNA binding of the NF-κB subunit p65.[4][5] By preventing p65 from binding to its target DNA sequences, SC75741 effectively blocks the transcription of NF-κB-dependent genes.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and SC75741 based on available experimental evidence.
| Parameter | This compound | SC75741 |
| Target | NF-κB p65 nuclear translocation[1][2] | NF-κB p65 DNA binding[4][5] |
| IC50 Value | 7.1 µM (in LPS-stimulated RAW 264.7 macrophages)[1][6][7] | 200 nM (for p65)[4][8] |
| EC50 Value | Not Reported | 200 nM[8] |
| Observed Biological Effects | - Inhibition of osteoclastogenesis[3][9] - Reduction of neuroinflammation[10] - Antioxidant effects via Nrf2/HO-1 pathway[9][10] - Antidepressant-like effects[11] | - Inhibition of influenza virus replication[5][8] - Antiviral activity against tick-borne bandaviruses[12][13] - Reduction of virus-induced cytokine expression[5][8] - Immunosuppressive activity[14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]
- 3. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. The NF-κB inhibitor, SC75741, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
JSH-23: A Comparative Analysis of Its Unique NF-κB Inhibitory Mechanism
For researchers and drug development professionals investigating inflammatory pathways, precise molecular tools are paramount. This guide provides a comparative analysis of JSH-23, a selective inhibitor of the NF-κB pathway, and contrasts its mechanism with other common inhibitors, focusing on the critical step of IκBα degradation. Experimental data and protocols are provided to support the distinct actions of these compounds.
This compound: A Unique Inhibitor of NF-κB Translocation
This compound (4-methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine) is a cell-permeable compound that selectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] A significant body of research demonstrates that this compound's primary mechanism of action is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[3][4][5] Crucially, this activity is achieved without affecting the degradation of IκBα , the inhibitor of NF-κB.[1][2][3][4][5][6] This makes this compound a valuable tool for specifically studying the downstream effects of NF-κB nuclear activity, independent of the upstream signaling events that lead to IκBα degradation.[7]
The inhibitory effect of this compound on NF-κB transcriptional activity has been quantified with an IC50 value of approximately 7.1 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4][6] Its targeted action on p65 translocation allows for a more precise dissection of the inflammatory cascade compared to broader-spectrum inhibitors.[7]
Comparative Analysis with Alternative IκBα Degradation Inhibitors
To highlight the unique mechanism of this compound, it is useful to compare it with other NF-κB inhibitors that act at different points in the pathway, specifically those that do inhibit IκBα degradation.
| Inhibitor | Mechanism of Action | Target | Effect on IκBα Degradation | IC50 |
| This compound | Inhibits nuclear translocation of NF-κB p65.[4] | NF-κB p65[7] | Does not affect IκBα degradation.[1][2][3] | 7.1 μM (for NF-κB transcriptional activity)[4][6] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, thus preventing its degradation.[8][9] | IκBα phosphorylation[9] | Inhibits IκBα degradation.[8][10] | ~11 μM (for TNF-α-induced NF-κB activation)[9] |
| MG132 | A proteasome inhibitor that blocks the degradation of ubiquitin-conjugated proteins, including IκBα.[11][12] | 26S Proteasome[11] | Inhibits IκBα degradation.[11][13] | Varies by cell type and application. |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the distinct points of intervention for this compound, BAY 11-7082, and MG132.
Caption: NF-κB pathway showing points of inhibition.
Experimental Protocols
1. Western Blot for IκBα Degradation
This protocol is used to determine the levels of IκBα protein in cell lysates, indicating whether degradation has occurred.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density. Pre-treat with this compound, BAY 11-7082, MG132, or a vehicle control for 1-2 hours. Stimulate with an NF-κB activator (e.g., 1 µg/mL LPS) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
2. Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol visualizes the location of the p65 subunit within the cell.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with inhibitors and stimuli as described in the Western Blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1-2 hours. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. The p65 signal will appear in the cytoplasm in unstimulated or this compound-treated cells, and in the nucleus in stimulated cells without effective translocation inhibition.
3. NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or SEAP).
-
Treatment: Treat the transfected cells with the inhibitors (this compound, etc.) followed by the stimulus (e.g., TNF-α).
-
Assay: After a suitable incubation period (e.g., 6-24 hours), measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luminometer for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
By employing these methodologies, researchers can effectively confirm the distinct mechanisms of this compound and other NF-κB inhibitors, facilitating the selection of the most appropriate tool for their specific research questions in inflammation and drug discovery.
References
- 1. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 11. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
JSH-23 vs. Genetic Knockdown of p65: A Comparative Guide to NF-κB Inhibition
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to target a specific protein is a critical decision that influences experimental outcomes and their interpretation. This guide provides a comprehensive comparison of JSH-23, a chemical inhibitor of the NF-κB p65 subunit, and genetic knockdown of p65 (e.g., via siRNA or shRNA), focusing on their efficacy, mechanisms, and experimental considerations.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of inflammatory responses, and its p65 (RelA) subunit is a key mediator of pro-inflammatory gene transcription. Consequently, inhibiting p65 is a major focus of research in inflammation, immunology, and oncology. This guide dissects the two primary methods for achieving this inhibition: the pharmacological approach using this compound and the genetic approach of silencing the RELA gene.
Mechanism of Action: A Tale of Two Approaches
This compound is a cell-permeable aromatic diamine compound that selectively inhibits the nuclear translocation of the NF-κB p65 subunit.[1][2] It acts without affecting the upstream degradation of the inhibitory protein IκBα.[3][4] By preventing p65 from entering the nucleus, this compound effectively blocks its ability to bind to DNA and initiate the transcription of target genes, such as those encoding inflammatory cytokines.[5][6]
Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the p65 mRNA for degradation. This leads to a reduction in the overall cellular pool of the p65 protein. This approach is highly specific to the p65 subunit and can achieve a profound and sustained reduction in its expression.
Efficacy in Inhibiting NF-κB and Downstream Targets
Both this compound and p65 knockdown have demonstrated efficacy in inhibiting NF-κB-mediated processes. However, the extent and nature of this inhibition can differ.
This compound: As a chemical inhibitor, the effects of this compound are typically rapid and reversible upon withdrawal of the compound. Its efficacy is dose-dependent, with an IC50 (half-maximal inhibitory concentration) of approximately 7.1 μM for inhibiting NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages.[4][7] Studies have shown that this compound significantly reduces the expression of inflammatory cytokines such as TNF-α and IL-6.[6][8] For instance, in a study on diabetic neuropathy, this compound treatment lowered elevated levels of IL-6 and TNF-α.[8]
p65 Knockdown: Genetic knockdown offers a more profound and sustained inhibition of p65. The efficacy of knockdown can be optimized to achieve a significant reduction in p65 protein levels. This method has been shown to effectively suppress the growth of lung tumor xenografts and enhance apoptosis in oral squamous cell carcinoma cell lines. For example, one study demonstrated that p65 siRNA treatment led to a significant decrease in tumor xenograft weight and volume in a mouse model of lung cancer.[9]
| Parameter | This compound | Genetic Knockdown (siRNA) |
| Target | Nuclear translocation of p65 | p65 mRNA |
| Mechanism | Pharmacological inhibition | RNA interference |
| Onset of Action | Rapid (minutes to hours) | Slower (hours to days) |
| Duration of Effect | Transient and reversible | Sustained |
| Typical Concentration | 5-50 µM in vitro | Varies with transfection efficiency |
| Reported Effects | Decreased inflammatory cytokine production (TNF-α, IL-6), reduced neuroinflammation.[3][8][10] | Increased apoptosis, inhibition of tumor growth, reduced cell migration and invasion. |
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining reliable and reproducible results. Below are generalized protocols for the use of this compound and p65 siRNA.
This compound Treatment Protocol (In Vitro)
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentration of this compound (typically in the range of 5-50 µM). A vehicle control (DMSO) should be run in parallel.
-
Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., LPS, TNF-α) for the desired duration.
-
Endpoint Analysis: Harvest cells or supernatant for downstream analysis, such as Western blotting for p65 nuclear translocation, ELISA for cytokine secretion, or RT-qPCR for gene expression.
p65 siRNA Knockdown Protocol (In Vitro)
-
siRNA Preparation: Resuspend lyophilized p65 siRNA and a non-targeting control siRNA in RNase-free buffer to the desired stock concentration.
-
Transfection: On the day of transfection, dilute the siRNA and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate to allow the formation of siRNA-lipid complexes.
-
Cell Treatment: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time will vary depending on the cell type and the stability of the p65 protein.
-
Endpoint Analysis: After the incubation period, cells can be stimulated with an NF-κB activator and then harvested for analysis of p65 protein levels (by Western blot to confirm knockdown) and downstream effects.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and genetic knockdown of p65 depends on the specific research question and experimental context.
This compound is advantageous for:
-
Temporal Control: Its rapid and reversible action is ideal for studying the acute effects of p65 inhibition.
-
Ease of Use: As a small molecule, it is straightforward to apply to cell cultures and in some in vivo models.
-
Studying Nuclear Translocation: It specifically targets the translocation step, allowing for the dissection of this particular event in the NF-κB pathway.
Genetic knockdown is preferable for:
-
Specificity: It provides a highly specific means of reducing p65 levels.
-
Long-term Studies: The sustained inhibition is well-suited for investigating the chronic effects of p65 deficiency.
-
Validation of Pharmacological Findings: It can be used as an orthogonal approach to confirm that the effects of a chemical inhibitor are indeed on-target.
Ultimately, a combined approach, where the effects of this compound are validated with p65 knockdown, can provide the most robust and compelling evidence for the role of p65 in a given biological process. This dual-pronged strategy allows researchers to leverage the temporal control of a chemical inhibitor with the specificity of a genetic tool, leading to more comprehensive and impactful findings.
References
- 1. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JSH-23: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing JSH-23, a potent inhibitor of NF-κB transcriptional activity, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.
While some suppliers may classify this compound as non-hazardous, it is prudent practice to treat all research chemicals with a degree of caution until their toxicological properties are fully characterized. Therefore, the following procedures are based on established best practices for the disposal of potentially hazardous laboratory chemicals.
Summary of Key Data
For quick reference, the following table summarizes essential information for the safe handling and storage of this compound.
| Parameter | Value | Source |
| CAS Number | 749886-87-1 | Cayman Chemical, Sigma-Aldrich |
| Molecular Formula | C₁₆H₂₀N₂ | Cayman Chemical, Sigma-Aldrich |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical, Sigma-Aldrich |
| Solubility | Soluble in Ethanol, DMSO, and DMF | Cayman Chemical |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach to minimize exposure and prevent environmental contamination. The following protocols outline the recommended procedures for different forms of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Unused or Expired this compound (Solid)
-
Container Labeling: Ensure the original container is clearly labeled as "this compound" and is securely sealed.
-
Waste Segregation: Do not mix solid this compound with other chemical waste unless directed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Waste Collection: Place the sealed container in a designated hazardous waste collection bin for solid chemical waste.
-
EHS Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's EHS department.
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
-
Aqueous Solutions:
-
Due to its limited aqueous solubility, it is unlikely to have purely aqueous solutions of high concentration.
-
Small volumes of dilute aqueous solutions should be collected in a designated aqueous hazardous waste container.
-
The container must be clearly labeled with the contents, including the concentration of this compound and any other components.
-
-
Organic Solvent Solutions (e.g., DMSO, Ethanol, DMF):
-
Collect all waste solutions containing this compound in a designated halogenated or non-halogenated organic solvent waste container, as appropriate for the solvent used.
-
Ensure the waste container is properly labeled with all chemical constituents and their approximate concentrations.
-
Keep the container sealed when not in use and store it in a well-ventilated area, away from sources of ignition.
-
Arrange for disposal through your institution's EHS office.
-
Disposal of Contaminated Labware and Materials
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated disposable items into a designated, clearly labeled solid hazardous waste container lined with a durable plastic bag.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for chemical contamination.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washing thoroughly with soap and water. The initial solvent rinse must be collected and disposed of as liquid hazardous waste.
-
Container Sealing and Disposal: Once the solid waste container is full, securely seal the bag and the container. Arrange for pickup by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: A flowchart illustrating the procedural steps for the proper disposal of different forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
Navigating the Safe Handling of JSH-23: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the novel NF-κB inhibitor, JSH-23, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this research chemical.
Understanding this compound: Properties and Safety Considerations
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | Solid | [1] |
| IC₅₀ for NF-κB Transcriptional Activity | 7.1 µM (in LPS-stimulated RAW 264.7 macrophages) | [1] |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water | [1] |
| Storage Temperature | -20°C | [1] |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment (PPE) strategy is the foundation of safe handling. The following PPE is mandatory when working with this compound in its solid form or in solution.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[3] A face shield should be worn over goggles when there is a significant risk of splashes, such as when preparing stock solutions or handling larger quantities.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[4][5] Gloves should be inspected for any signs of damage before use and changed regularly, or immediately if contamination is suspected.[5] For handling the solid compound, double gloving is recommended.[5]
-
Body Protection: A laboratory coat must be worn and fully fastened.[4] When handling larger quantities of the solid or when there is a risk of significant contamination, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required to prevent inhalation.[6]
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to immediate post-handling procedures.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, lined container for solid chemical waste.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be placed in a designated, sealed bag for chemical waste disposal.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of this compound down the drain or in the regular trash.[7][9]
This compound's Mechanism of Action: Inhibiting the NF-κB Signaling Pathway
This compound exerts its effects by specifically targeting the NF-κB signaling pathway. This pathway is a cornerstone of the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins, IκBs. Upon stimulation, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB complex (most commonly the p50-p65 heterodimer) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation and immune responses.[10][11][12] this compound specifically inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating gene transcription.[1][2][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pppmag.com [pppmag.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
